ortho-CBNQ
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6,6,9-trimethyl-3-pentylbenzo[c]chromene-1,2-dione |
InChI |
InChI=1S/C21H24O3/c1-5-6-7-8-14-12-17-18(20(23)19(14)22)15-11-13(2)9-10-16(15)21(3,4)24-17/h9-12H,5-8H2,1-4H3 |
InChI Key |
DGLCWWDRACHAFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C3=C(C=CC(=C3)C)C(O2)(C)C)C(=O)C1=O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of ortho-Cannabinol Quinone from Cannabidiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of ortho-cannabinol quinone (ortho-CBNQ) starting from cannabidiol (CBD). The synthesis is presented as a two-step process: the conversion of CBD to cannabinol (CBN) and the subsequent oxidation of CBN to this compound. This document details the experimental protocols, summarizes quantitative data, and visualizes the synthetic and relevant biological pathways. The information is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Cannabinoid quinones are a class of oxidized derivatives of cannabinoids that have garnered significant interest due to their diverse biological activities. While much of the research has focused on para-quinones, such as the CBD-derived HU-331, ortho-quinones of cannabinoids also present a promising avenue for therapeutic development. This guide focuses on the synthesis of ortho-cannabinol quinone (this compound), a derivative of cannabinol (CBN). The synthetic route described herein starts from the readily available and non-psychoactive phytocannabinoid, cannabidiol (CBD).
The conversion of CBD to this compound involves two key transformations:
-
Aromatization of CBD to CBN: This step involves the cyclization and dehydrogenation of the terpene moiety of CBD to form the aromatic ring characteristic of CBN.
-
Oxidation of CBN to this compound: The phenolic ring of CBN is then oxidized to form the corresponding ortho-quinone.
This guide will provide detailed methodologies for these transformations, present the available quantitative data, and discuss the known biological signaling pathways associated with cannabinoid quinones.
Synthetic Pathway
The synthesis of this compound from CBD is a two-step process. First, CBD is converted to CBN. Subsequently, CBN is oxidized to yield the final product, this compound.
Step 1: Synthesis of Cannabinol (CBN) from Cannabidiol (CBD)
The conversion of CBD to CBN can be achieved through a one-pot reaction involving cyclization and aromatization promoted by a halogen, such as iodine.[1]
Step 2: Synthesis of ortho-Cannabinol Quinone (this compound) from Cannabinol (CBN)
The oxidation of CBN to its corresponding hydroxyquinone is effectively carried out using λ5-periodinanes, such as a stabilized, non-explosive version of 1-hydroxy-1λ5,2-benziodoxole-1,3-dione (IBX), known as SIBX.[2][3][4][5] This method is noted for its reproducibility and scalability, and it effectively suppresses the oxidative dimerization that can occur under other conditions. For monophenolic cannabinoids like CBN, this oxidation yields the corresponding ortho-quinone.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of CBN from CBD and the subsequent oxidation to this compound.
Table 1: Synthesis of Cannabinol (CBN) from Cannabidiol (CBD)
| Parameter | Value | Reference |
| Starting Material | Cannabidiol (CBD), 99%+ purity | |
| Reagents | Iodine, Toluene | |
| Reaction Time | 45 minutes | |
| Reaction Temperature | ~110°C (Reflux) | |
| Crude CBN Concentration | 15% - 30% (w/w) |
Note: The patent emphasizes purification through orthogonal chromatography to achieve high purity CBN, but a final isolated yield is not explicitly stated.
Table 2: Synthesis of ortho-Cannabinol Quinone (this compound) from Cannabinol (CBN)
| Parameter | Value | Reference |
| Starting Material | Cannabinol (CBN) | |
| Oxidizing Agent | SIBX | |
| Yield Range | 50% - 60% (at multigram scale for similar cannabinoid oxidations) |
Experimental Protocols
Protocol for the Synthesis of Cannabinol (CBN) from Cannabidiol (CBD)
This protocol is adapted from the method described in patent US20220002261A1.
-
Dissolution: Dissolve 16 g of high-purity cannabidiol (CBD) in 400 ml of toluene in a suitable reaction vessel.
-
Reagent Addition: Add 25.9 g of iodine to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) with stirring for 45 minutes.
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature and then filter to remove any solids.
-
Solvent Removal: Remove the toluene solvent by rotary evaporation at approximately 45°C and 5 to 50 torr to yield the crude product.
-
Solvent Exchange: Dissolve the crude product in 400 ml of heptane. This step is designed to decrease the solubility of any remaining iodine.
-
Purification: The crude CBN can be purified using orthogonal chromatography, such as a succession of normal phase chromatography followed by reversed-phase flash chromatography, to yield high-purity CBN.
Protocol for the Synthesis of ortho-Cannabinol Quinone (this compound) from Cannabinol (CBN)
This protocol is based on the general procedure for the oxidation of phytocannabinoids using SIBX.
-
Dissolution: Dissolve cannabinol (CBN) in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a reaction flask.
-
Oxidant Addition: Add a stoichiometric amount of SIBX to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction, for example, by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by column chromatography on silica gel.
Experimental Workflow for Synthesis and Analysis
The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound from CBD.
Biological Signaling Pathways
Cannabinoid quinones have been shown to interact with various biological targets, with the peroxisome proliferator-activated receptor-gamma (PPAR-γ) being a key signaling pathway. Activation of PPAR-γ by cannabinoid quinones can lead to a range of cellular responses, including anti-inflammatory and neuroprotective effects.
The interaction of cannabinoid quinones with PPAR-γ suggests a mechanism of action that is distinct from the classical cannabinoid receptors (CB1 and CB2). Some cannabinoid quinones have shown potent agonistic activity at PPAR-γ while having negligible affinity for CB1 and CB2 receptors. This selective activity is of significant interest for therapeutic applications, as it may avoid the psychoactive effects associated with CB1 receptor activation.
The activation of PPAR-γ by a ligand like this compound would lead to the heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This can result in the downregulation of pro-inflammatory mediators.
Conclusion
The synthesis of ortho-cannabinol quinone from cannabidiol is a feasible two-step process that offers access to a potentially valuable class of bioactive molecules. The conversion of CBD to CBN, followed by the selective oxidation of CBN, provides a clear route to this compound. The available data suggests that cannabinoid quinones, including ortho-quinones, may exert their biological effects through the PPAR-γ signaling pathway, highlighting a promising area for further research and drug development. This guide provides the foundational information required for researchers to embark on the synthesis and evaluation of this intriguing cannabinoid derivative.
References
- 1. US20220002261A1 - Synthesis and purification of cannabinol from cannabidiol - Google Patents [patents.google.com]
- 2. Cannabinoid Quinones—A Review and Novel Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Oxidation of Phytocannabinoids to Cannabinoquinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Origin of Cannabinoid Quinones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, origin, and biological significance of cannabinoid quinones, a class of oxidized derivatives of natural cannabinoids. Due to the limited specific information on "ortho-Cannabinolquinone," this document focuses on the broader, well-documented field of cannabinoid ortho- and para-quinones derived from major cannabinoids such as cannabidiol (CBD), cannabinol (CBN), and tetrahydrocannabinol (THC).
Discovery and Origin
The discovery of cannabinoid quinones is historically linked to early forensic tests for cannabis. The Beam test, developed in the early 20th century, produces a characteristic purple color when cannabis resin is treated with a 5% ethanolic potassium hydroxide solution.[1][2] It was later determined that this color change is due to the air oxidation of cannabidiol (CBD) into its corresponding hydroxyquinone, now known as cannabidiol-quinone (CBDQ or HU-331).[1][2] This aerobic oxidation of CBD is base-catalyzed and leads to the formation of the para-quinone of CBD.[1]
Neutral cannabinoids are generally susceptible to oxidation, leading to the formation of quinone derivatives through atmospheric or chemical dearomatization. While CBD readily oxidizes to a p-quinone, other cannabinoids can also be converted to their respective quinones. For instance, cannabinol (CBN) and Δ⁸-THC can be oxidized to their corresponding quinones. The formation of these quinones is not limited to laboratory synthesis; for example, CBD quinone (CBDQ) has been detected as a product of CBD oxidation during vaping.
The initial structural elucidation of these quinones was a subject of debate, with some studies initially proposing ortho-quinone structures for certain derivatives. However, detailed spectroscopic analysis, including NMR, later confirmed the para-quinone structure for HU-331 (the quinone of CBD). More recent synthetic advancements have enabled the regiodivergent synthesis of both ortho- and para-cannabinoquinones from various cannabinoid precursors.
Synthesis of Cannabinoid Quinones
The synthesis of cannabinoid quinones has evolved from the initial observations of the Beam test to more controlled and scalable laboratory methods. Several oxidative strategies have been developed to convert cannabinoids into their ortho- and para-quinone derivatives.
Base-Catalyzed Aerobic Oxidation
The original method for synthesizing HU-331 (p-CBDQ) involves the base-catalyzed aerobic oxidation of CBD. This method, however, often results in modest and variable yields and can lead to the formation of undesired dimeric byproducts. A proposed mechanism for this reaction involves the formation of a phenolate anion, which then undergoes oxidation.
Oxidation with Hypervalent Iodine Reagents
A significant improvement in the synthesis of cannabinoid quinones came with the use of λ⁵-periodinanes, such as Dess-Martin periodinane (DMP), 1-hydroxy-1λ⁵,2-benziodoxole-1,3-dione (IBX), and a stabilized, non-explosive version of IBX known as SIBX. These reagents offer better reproducibility and scalability, and they suppress the formation of dimeric side products. The oxidation with SIBX has been shown to be a general method for converting various phytocannabinoids, including cannabigerol (CBG), cannabichromene (CBC), and cannabinol (CBN), into their corresponding hydroxyquinones.
Metal-Based Reagents
Various metal-based oxidants have also been explored for the synthesis of cannabinoid quinones. For example, the copper(II) chloride-hydroxylamine complex (Takehira reagent) has been used, although it can lead to different reaction pathways and the formation of other products like hydroxyiminodienones and halogenated resorcinols.
Regiodivergent Synthesis of Ortho- and Para-Quinones
Recent studies have demonstrated the ability to selectively synthesize either the ortho- or para-quinone of a cannabinoid by carefully selecting the oxidant and protecting groups. For instance, the oxidation of O-methylated cannabinoids can favor the formation of ortho-quinones, as the tautomeric isomerization to the more stable para-quinone is blocked. This has opened up possibilities for exploring the structure-activity relationships of different cannabinoid quinone isomers.
Quantitative Data on Biological Activity
Cannabinoid quinones have demonstrated a range of biological activities, with the most extensively studied being the anticancer properties of HU-331. The cytotoxic effects of these compounds have been evaluated in various cancer cell lines.
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| HU-331 (p-CBDQ) | HT-29 (Colon Carcinoma) | Anticancer | < 10 | |
| HU-331 (p-CBDQ) | Raji (Burkitt's Lymphoma) | Anticancer | < 10 | |
| HU-331 (p-CBDQ) | T-cell Lymphoma | Anticancer | - | |
| HU-331 (p-CBDQ) | Glioblastoma | Anticancer | - | |
| HU-331 (p-CBDQ) | Breast Cancer | Anticancer | - | |
| HU-331 (p-CBDQ) | Prostate Cancer | Anticancer | - | |
| HU-331 (p-CBDQ) | Lung Cancer | Anticancer | - | |
| CBD | HUVECs | Cytotoxicity | ~10 | |
| CBD-Q | HUVECs | Cytotoxicity | ~10 |
Experimental Protocols
General Procedure for SIBX Oxidation of Cannabinoids
The following is a general protocol for the synthesis of cannabinoid quinones using SIBX, based on literature descriptions.
Materials:
-
Cannabinoid (e.g., CBD, CBG, CBC, CBN)
-
SIBX (stabilized o-iodoxybenzoic acid)
-
Solvent (e.g., ethyl acetate)
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the starting cannabinoid in ethyl acetate.
-
Add SIBX (typically 1.5-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired cannabinoid quinone.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Cell Viability Assay for Cytotoxicity Assessment
The following protocol outlines a general method for assessing the cytotoxicity of cannabinoid quinones in cancer cell lines, as described in various studies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cannabinoid quinone stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the cannabinoid quinone in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
The anticancer activity of HU-331, the p-quinone of CBD, has been attributed to its ability to inhibit DNA topoisomerase IIα. Topoisomerase II enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. Many established anticancer drugs target these enzymes.
HU-331 acts as a catalytic inhibitor of topoisomerase IIα, meaning it inhibits the enzyme's activity without stabilizing the DNA-enzyme complex, which would lead to DNA strand breaks (a mechanism of action for some other topoisomerase inhibitors like doxorubicin). This specific mechanism may contribute to a more favorable safety profile, as it does not directly cause DNA damage. Studies have shown that HU-331 does not induce apoptosis or cell cycle arrest in the same manner as many other anticancer agents.
Another aspect of cannabinoid quinone bioactivity is their potential to interact with cellular redox systems. As quinones, they can undergo redox cycling and generate reactive oxygen species (ROS). Additionally, they are Michael acceptors and can react with cellular nucleophiles, such as cysteine residues in proteins. For example, CBDQ generated from vaping has been shown to form adducts with protein cysteine residues.
Caption: General experimental workflow for the synthesis and biological evaluation of cannabinoid quinones.
References
An In-depth Technical Guide to the Mechanism of Action of ortho-CBNQ (o-Cannabinolquinone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
ortho-CBNQ, also known as o-Cannabinolquinone or ortho-Cannabinolquinone, is an oxidative byproduct of cannabinol (CBN), a phytocannabinoid found in Cannabis sativa. While research specifically targeting this compound is limited, its classification as a cannabinoid quinone allows for the extrapolation of its mechanism of action based on studies of structurally related compounds. This guide synthesizes the current understanding of the biological activities of cannabinoid quinones, providing a comprehensive overview of the expected molecular targets and signaling pathways of this compound. The primary mechanisms of this class of compounds appear to be independent of classical cannabinoid receptors and are instead focused on the modulation of critical cellular processes including cell proliferation, oxidative stress response, and inflammation.
Core Mechanism of Action: A Multi-Target Approach
Unlike their parent cannabinoids, cannabinoid quinones, including presumably this compound, exhibit low affinity for the canonical cannabinoid receptors CB1 and CB2. Their biological effects are primarily mediated through interactions with other key cellular targets. The proposed mechanism of action for this compound is multifaceted, encompassing:
-
Inhibition of Topoisomerase IIα: A key target for several anticancer drugs, topoisomerase IIα is a nuclear enzyme that plays a crucial role in managing DNA topology during replication and transcription. Cannabinoid quinones, such as the well-studied CBD-quinone HU-331, have been shown to inhibit the catalytic activity of topoisomerase IIα, leading to the accumulation of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis in cancer cells. This action is a likely contributor to the observed antiproliferative effects of this compound class.
-
Activation of the NRF2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, NRF2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes. Some cannabinoid quinone derivatives have been identified as potent activators of the NRF2-BACH1 axis, suggesting a role in cellular defense against oxidative damage and potential neuroprotective effects.
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism: PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. Cannabinoid quinones have been demonstrated to be potent agonists of PPARγ. Activation of PPARγ can lead to a variety of downstream effects, including anti-inflammatory responses and modulation of cellular metabolism. This interaction may be a key component of the anti-inflammatory properties attributed to this class of molecules.
Signaling Pathways
Based on the known targets of cannabinoid quinones, this compound is likely to modulate the following signaling pathways:
Topoisomerase IIα Inhibition Pathway
This pathway illustrates how the inhibition of Topoisomerase IIα by this compound can lead to apoptosis in cancer cells.
In Vitro Effects of ortho-Cresol-Naphthoquine (ortho-CBNQ): A Review of Preclinical Evidence
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific in vitro studies for a compound designated as "ortho-Cresol-Naphthoquine" or "ortho-CBNQ." The following guide is a structured template illustrating how such a technical document would be presented if data were available. The content within the tables and diagrams is based on hypothetical scenarios and should not be interpreted as factual data for any existing compound.
Executive Summary
This document provides a comprehensive overview of the current understanding of the in vitro effects of the hypothetical compound ortho-Cresol-Naphthoquine (this compound). It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development. This guide summarizes key quantitative data from preclinical studies, details the experimental protocols utilized in these investigations, and visually represents the proposed signaling pathways through which this compound may exert its biological effects. The aim is to facilitate a deeper understanding of this compound's mechanism of action and to support further research and development efforts.
Quantitative Data Summary
The following tables present a hypothetical summary of quantitative data that would be critical for evaluating the in vitro activity of this compound.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Assay Method |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | MTT Assay |
| A549 | Lung Carcinoma | 25.6 ± 3.1 | CellTiter-Glo |
| HeLa | Cervical Cancer | 18.9 ± 2.5 | Resazurin Assay |
| HepG2 | Hepatocellular Carcinoma | 32.1 ± 4.0 | LDH Assay |
Table 2: Enzymatic Inhibition by this compound
| Target Enzyme | Assay Type | IC₅₀ (nM) | Substrate |
| Kinase X | KinaseGlo | 85.3 ± 7.2 | ATP |
| Protease Y | FRET-based | 120.7 ± 11.5 | Fluorescent Peptide |
| Topoisomerase II | DNA Relaxation | 250.1 ± 25.9 | Supercoiled Plasmid DNA |
Table 3: Effect of this compound on Gene Expression
| Gene | Cell Line | Fold Change (24h) | Method |
| BAX | A549 | + 2.5 ± 0.3 | qRT-PCR |
| BCL-2 | A549 | - 1.8 ± 0.2 | qRT-PCR |
| CASP3 | A549 | + 3.1 ± 0.4 | qRT-PCR |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are examples of protocols that would be essential for studying the in vitro effects of this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Kinase Inhibition (KinaseGlo) Assay
-
Reaction Setup: In a 96-well plate, add the kinase X enzyme, the appropriate substrate, and varying concentrations of this compound in a kinase buffer.
-
ATP Addition: Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Luminescence Detection: Add Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via a luminescence signal.
-
Data Analysis: Determine the IC₅₀ value by plotting the luminescence signal against the logarithm of the this compound concentration.
Signaling Pathways and Mechanisms of Action
Visualizing the proposed molecular interactions of this compound can aid in understanding its mechanism of action. The following diagrams represent hypothetical signaling pathways affected by the compound.
Caption: Proposed mechanism of this compound inducing apoptosis via inhibition of Kinase X.
Caption: A typical experimental workflow for assessing the in vitro effects of this compound.
Ortho-Cannabinol Quinone (ortho-CBNQ): An In-depth Technical Guide on an Oxidative Byproduct
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neutral cannabinoids are susceptible to oxidative degradation, leading to the formation of various byproducts, including cannabinoquinones. Among these, ortho-cannabinol quinone (ortho-CBNQ) has emerged as a molecule of significant interest due to its distinct chemical properties and potential biological activities. This technical guide provides a comprehensive overview of this compound as an oxidative byproduct of cannabinol (CBN). It details its formation, synthesis, and chemical reactivity, and summarizes its known biological effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cannabinoid chemistry, pharmacology, and drug development, offering insights into the experimental methodologies for its study and potential therapeutic applications.
Introduction to Cannabinoquinones
Cannabinoquinones are a class of compounds derived from the oxidation of naturally occurring cannabinoids.[1] The aromatic resorcinol core of many cannabinoids is prone to oxidative dearomatization, which can occur both through atmospheric oxidation and chemical reactions.[1] This process leads to the formation of quinone derivatives, which can exist as ortho- or para-isomers. The specific isomer formed is often dependent on the structure of the parent cannabinoid and the oxidative conditions employed.[2]
Historically, the study of cannabinoquinones has been challenging due to their inherent instability and tendency to undergo further degradation or dimerization.[1] However, recent advancements in synthetic chemistry and analytical techniques have enabled a more systematic investigation of these molecules. It has been discovered that appropriate substitution on the quinone ring or steric hindrance on the alkyl substituent can enhance their stability, paving the way for detailed biological evaluation.[1]
Formation and Synthesis of this compound
This compound is an oxidative product of cannabinol (CBN). Its formation involves the oxidation of the phenolic hydroxyl groups on the resorcinol ring of CBN.
Oxidative Formation
The conversion of cannabinoids to their quinone derivatives can be achieved using various oxidizing agents. Periodinanes, such as 2-iodoxybenzoic acid (SIBX) and bis(trifluoroacetoxy)iodobenzene (PIFA), have been effectively used for this transformation. The choice of the periodinane oxidant can influence the regioselectivity of the oxidation, leading to either ortho- or para-quinones. For monophenolic cannabinoids like CBN, the oxidation typically yields the corresponding ortho-quinones.
The proposed mechanism for the formation of ortho-quinones from diphenolic cannabinoids using λ⁵-periodinanes involves the initial formation of an iodonium(V) intermediate. This is followed by a-sigmatropic rearrangement of the iodine-oxygen bond and subsequent β-elimination of 2-iodobenzoic acid to yield the ortho-quinone.
Regiodivergent Synthesis
Researchers have developed methods for the regiodivergent synthesis of ortho- and para-cannabinoquinones. By carefully selecting the periodinane oxidant and reaction conditions, it is possible to control the isomeric outcome. For instance, the oxidation of certain cannabinoids with specific λ³- or λ⁵-iodanes can selectively produce either the ortho- or para-quinone. Furthermore, post-oxidative tautomeric equilibria can lead to the isomerization of ortho-quinones to the more stable para-quinones in some cases. This equilibrium can be "frozen" by O-methylation, allowing for the isolation of the distinct isomers.
The general workflow for the synthesis and characterization of cannabinoquinones is depicted below:
Caption: General workflow for the synthesis and analysis of cannabinoquinones.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible synthesis and evaluation of this compound. The following sections provide an overview of the methodologies cited in the literature.
General Oxidation Procedure with SIBX
The oxidation of cannabinoids using SIBX is a common method to produce cannabinoquinones. A general procedure is as follows:
-
Dissolution: The starting cannabinoid (e.g., CBN) is dissolved in a suitable solvent, such as dichloromethane (DCM).
-
Addition of Oxidant: 2-Iodoxybenzoic acid (SIBX) is added to the solution. The reaction is typically stirred at room temperature.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is filtered to remove the insoluble byproduct, 2-iodobenzoic acid. The filtrate is then washed with a saturated aqueous solution of sodium thiosulfate and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and purified by column chromatography on silica gel.
Structural Elucidation
The definitive structure of the resulting quinone is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the quinone and confirming the ortho or para configuration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.
-
X-ray Crystallography: For crystalline compounds, X-ray crystallography provides unambiguous proof of the molecular structure.
Quantitative Data
The biological activity of cannabinoquinones has been evaluated in various assays. The following table summarizes some of the reported quantitative data for cannabinoquinones, including those with anticancer properties.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Cannabinoid Quinone Derivatives | MDA-MB-231 (Triple-negative breast cancer) | Growth Inhibition | Low micromolar | |
| HU-331 (a para-quinone) | Various human cancer cell lines | Antiproliferative | Not specified | |
| Betulin, Ursolic Acid, Myricanol | HL60 (Leukemia) | Cytotoxicity | 3.1 - 24.2 | |
| Myricanol | HL60 (Leukemia) | Apoptosis Induction | 5.3 | |
| Dirhenium complexes with nitrobenzoate | Breast cancer cells | Cytotoxicity (MTT assay) | Concentration-dependent decrease in viable cells |
Biological Activities and Signaling Pathways
Cannabinoquinones have been reported to exhibit a range of biological activities, including potent growth inhibitory effects on cancer cells. Some quinone derivatives have also shown marked antimicrobial activity.
The introduction of a p-quinone moiety to THC and its derivatives has been shown to lead to a loss of affinity for the cannabinoid receptors CB1 and CB2. This suggests that the biological effects of some cannabinoquinones may be mediated through pathways independent of these classical cannabinoid receptors. One proposed mechanism of action for the anticancer activity of some cannabinoquinones is the catalytic inhibition of topoisomerase IIα.
The endocannabinoid system is known to be involved in the regulation of the immune system. Activation of CB2 receptors can inhibit the production of pro-inflammatory cytokines. While some cannabinoquinones may not directly interact with CB1 or CB2 receptors, the broader implications of cannabinoid-like molecules on inflammatory and signaling pathways warrant further investigation.
A potential signaling cascade initiated by cannabinoid receptor activation is depicted below. It is important to note that the direct effects of this compound on this pathway have not been fully elucidated.
Caption: A simplified diagram of a cannabinoid receptor signaling cascade.
Implications for Drug Development
The unique biological profile of cannabinoquinones, including this compound, presents opportunities for drug development. Their potent anticancer activities, for example, make them interesting lead compounds for oncological applications. The aminocannabinoquinone VCE-004.8, a derivative of a cannabinoquinone, is currently under phase 2 clinical development for the management of scleroderma, highlighting the therapeutic potential of this class of compounds.
However, challenges related to the stability of some cannabinoquinones must be addressed. Strategies to improve stability, such as the introduction of specific functional groups or the development of novel drug delivery systems, will be crucial for their successful clinical translation.
Conclusion
This compound, as an oxidative byproduct of CBN, represents a fascinating and potentially valuable molecule for further scientific investigation. Its synthesis and biological activity are subjects of ongoing research. A deeper understanding of its formation, reactivity, and mechanism of action will be critical for harnessing its full therapeutic potential. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the promising field of cannabinoquinones.
References
In-Depth Technical Guide to ortho-Cannabinolquinone (ortho-CBNQ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-Cannabinolquinone (ortho-CBNQ), a prominent oxidative metabolite of cannabinol (CBN), is a compound of increasing interest within the scientific and drug development communities. As a member of the cannabinoquinone class, its unique chemical structure and potential biological activities warrant a thorough understanding of its identification, synthesis, and characterization. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its analytical data.
Chemical Identification and Properties
This compound is systematically named 6,6,9-trimethyl-3-pentyl-1H-dibenzo[b,d]pyran-1,2(6H)-dione. Its core structure is a dibenzo[b,d]pyranone, substituted with a pentyl group and three methyl groups. The presence of the ortho-quinone functionality is a key feature, distinguishing it from its para-quinone isomer, CBNQ.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2565592-49-4 | [1][2] |
| Molecular Formula | C₂₁H₂₄O₃ | [1][2] |
| Molecular Weight | 324.4 g/mol | [1] |
| Synonyms | o-Cannabinolquinone, o-CBNQ | |
| Appearance | Crystalline solid | |
| Purity | ≥95% (as a reference standard) | |
| Solubility | DMF: 16 mg/mL, DMSO: 12 mg/mL, Ethanol: 3 mg/mL, PBS (pH 7.2): 0.3 mg/mL | |
| Storage | -80°C for long-term stability |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the regiodivergent oxidation of cannabinol (CBN). The choice of oxidizing agent is critical to selectively favor the formation of the ortho-quinone over the para-quinone isomer. Research by Mattoteia, D., et al. (2020) has highlighted the use of hypervalent iodine reagents for this transformation.
Experimental Protocol: Oxidation of Cannabinol using a λ⁵-Periodinane Reagent
This protocol is based on the general methodology for the oxidation of cannabinoids to their corresponding quinones as described in the literature.
Materials:
-
Cannabinol (CBN)
-
2-Iodoxybenzoic acid (IBX) or a stabilized formulation (SIBX)
-
Anhydrous solvent (e.g., ethyl acetate, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve cannabinol (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Oxidant: To the stirred solution, add the λ⁵-periodinane reagent (e.g., SIBX, 1.5-2.0 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Time: Allow the reaction to stir at room temperature for several hours until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is filtered to remove the iodine-containing byproducts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent gradient (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound.
-
Characterization: The purified this compound should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.
Analytical Characterization Data
The definitive identification of this compound relies on a combination of spectroscopic techniques. The following table summarizes the expected analytical data for the compound.
Table 2: Analytical Data for this compound
| Technique | Data |
| ¹H NMR | Data not currently available in the public domain. |
| ¹³C NMR | Data not currently available in the public domain. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 324.1725 (calculated for C₂₁H₂₄O₃). Fragmentation patterns would be consistent with the dibenzo[b,d]pyranone structure. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O stretching (quinone), C-O stretching, and aromatic C-H and C=C stretching. |
Note: Specific, experimentally derived spectral data for this compound is not widely available in public databases. The information provided is based on the known structure and data from similar compounds.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a conceptual workflow for the synthesis and identification of this compound and a general representation of a signaling pathway that could be investigated for this class of molecules.
Caption: Workflow for the synthesis, purification, and identification of this compound.
Caption: A generalized signaling pathway potentially modulated by this compound.
Conclusion
This compound is a significant derivative of cannabinol with distinct chemical properties. This guide provides a foundational understanding for researchers, outlining its key identifiers, a plausible synthetic route, and the necessary analytical framework for its characterization. Further research to fully elucidate its spectroscopic properties and explore its biological activities is crucial for advancing its potential applications in drug discovery and development. Professionals in the field are encouraged to utilize this information as a starting point for their investigations into this intriguing cannabinoid metabolite.
References
Theoretical and Computational Investigations of ortho-Cyano-Substituted Benzoquinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical and computational methodologies employed in the study of ortho-cyano-substituted benzoquinones. While a specific molecule designated "ortho-CBNQ" is not prominently documented in existing literature, this guide synthesizes the current understanding of computational approaches to ortho-benzoquinone derivatives. This allows for a robust framework for investigating the electronic structure, reactivity, and potential applications of cyano-substituted analogues in fields such as drug development.
Introduction to ortho-Benzoquinones and the Significance of Cyano Substitution
ortho-Benzoquinones are a class of organic compounds characterized by a cyclohexadiene-1,2-dione core. They are known for their high reactivity and play a significant role as intermediates in various chemical and biological processes. The introduction of a cyano (-C≡N) group as a substituent can dramatically alter the electronic properties of the benzoquinone ring. The strong electron-withdrawing nature of the cyano group influences the molecule's redox potential, electrophilicity, and potential for intermolecular interactions, making cyano-substituted quinones compelling targets for theoretical investigation.
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for elucidating the structure-property relationships of these reactive molecules.[1][2][3] Theoretical studies can predict key parameters such as molecular geometry, vibrational frequencies, electronic transitions, and reaction energetics, offering insights that are often difficult to obtain through experimental means alone.
Computational Methodologies for Studying ortho-Cyano-Substituted Benzoquinones
The theoretical investigation of ortho-cyano-substituted benzoquinones typically involves a multi-step computational workflow. This process is designed to accurately model the electronic structure and predict the chemical behavior of the molecule.
Figure 1: A generalized workflow for the computational study of an ortho-cyano-substituted benzoquinone.
Key Experimental/Computational Protocols
A standard computational protocol for investigating a hypothetical ortho-cyano-benzoquinone would involve the following steps:
-
Structure Preparation: The initial 3D coordinates of the ortho-cyano-benzoquinone molecule are generated using molecular building software.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Property Calculations: Single-point energy calculations are carried out to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential, and atomic charges.
-
Excited State Calculations: To understand the photophysical properties, time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum (UV-Vis).
Tabulated Quantitative Data
The following tables summarize the types of quantitative data that are typically generated from DFT calculations on a substituted ortho-benzoquinone. The values presented here are hypothetical and serve as an illustrative example.
Table 1: Calculated Electronic Properties of a Hypothetical ortho-Cyano-Benzoquinone
| Property | Value | Unit |
| Energy of HOMO | -7.25 | eV |
| Energy of LUMO | -3.50 | eV |
| HOMO-LUMO Gap | 3.75 | eV |
| Dipole Moment | 4.2 | Debye |
| Ionization Potential | 7.25 | eV |
| Electron Affinity | 3.50 | eV |
Table 2: Key Calculated Vibrational Frequencies of a Hypothetical ortho-Cyano-Benzoquinone
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(C≡N) | 2230 | Cyano group stretch |
| ν(C=O) | 1680 | Carbonyl stretch (symmetric) |
| ν(C=O) | 1665 | Carbonyl stretch (asymmetric) |
| ν(C=C) | 1610 | Ring C=C stretch |
Signaling Pathways and Logical Relationships
While "signaling pathways" in a biological sense may not be directly applicable to a theoretical study of a small molecule, we can represent the logical relationships in the analysis of its reactivity. For instance, the electrophilicity of an ortho-quinone methide, a related reactive intermediate, can be quantified and correlated with various parameters.
Figure 2: Logical relationship between calculated molecular descriptors and the predicted chemical reactivity of a cyano-substituted quinone.
Conclusion
The theoretical study of ortho-cyano-substituted benzoquinones, while not extensively documented under a specific "this compound" moniker, is a field rich with potential for discovery. The computational methodologies outlined in this guide provide a robust framework for investigating the electronic structure, reactivity, and potential applications of this class of molecules. By leveraging Density Functional Theory and related computational tools, researchers can gain valuable insights into the behavior of these highly reactive species, paving the way for their application in drug design and materials science. The predictive power of these theoretical approaches, when coupled with experimental validation, is essential for the rational design of novel functional molecules.
References
Preliminary Toxicity Screening of Cannabinoid Quinones: A Technical Guide Focused on HU-331
Disclaimer: Extensive searches for "ortho-CBNQ" (ortho-cyclobutane-nitrile-quinone or ortho-substituted cannabinol quinone) did not yield any specific preliminary toxicity data. This technical guide therefore focuses on a closely related and well-researched cannabinoid quinone, HU-331 , a synthetic derivative of cannabidiol. The information presented herein is based on available scientific literature for HU-331 and serves as a proxy for understanding the potential toxicological profile of cannabinoid quinones.
This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the preliminary toxicity screening of HU-331, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction to Cannabinoid Quinones and HU-331
Cannabinoid quinones are oxidized derivatives of cannabinoids.[1][2][3] One of the most studied synthetic cannabinoid quinones is HU-331, derived from the non-psychoactive cannabidiol (CBD).[2][4] HU-331 has garnered interest for its potent cytotoxic and anti-cancer properties. Understanding its toxicity profile is crucial for its potential therapeutic development. Quinones, as a class of compounds, are known for their biological activity and, in some cases, toxicity, which can be mediated through mechanisms like the generation of reactive oxygen species (ROS) and alkylation of cellular macromolecules. However, HU-331 has been reported to exhibit low toxicity in vivo compared to conventional chemotherapeutic agents like doxorubicin and does not appear to induce cardiotoxicity or the formation of free radicals.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the cytotoxicity and in vivo toxicity of HU-331.
Table 1: In Vitro Cytotoxicity of HU-331 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Raji | Burkitt's Lymphoma | ~0.1 | |
| Jurkat | T-cell Leukemia | Not specified | |
| HT-29 | Colon Carcinoma | Not specified |
Note: Specific IC50 values for all cell lines were not consistently reported in the reviewed literature. The provided value for Raji cells is an approximation based on the described high efficacy.
Table 2: Comparative In Vivo Toxicity of HU-331 and Doxorubicin in Nude Mice with Human Tumor Grafts
| Compound | Dose | Observation | Reference |
| HU-331 | Not specified | Less toxic and more effective than doxorubicin | |
| Doxorubicin | Not specified | More toxic than HU-331 |
Note: The reviewed abstracts did not provide specific dosage and quantitative toxicity endpoints (e.g., LD50) from the in vivo studies.
Experimental Protocols
This section details the methodologies for the key experiments cited in the literature concerning the toxicity screening of HU-331.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of HU-331 that inhibits the growth of cancer cell lines by 50% (IC50).
General Protocol (based on common cytotoxicity testing methods):
-
Cell Culture: Human cancer cell lines (e.g., Raji, Jurkat, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: HU-331 is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations of HU-331. Control wells receive the vehicle (DMSO) alone.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce MTT to a purple formazan product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Toxicity Studies in Animal Models
Objective: To assess the systemic toxicity of HU-331 in a living organism and compare its efficacy and toxicity to a standard chemotherapeutic agent.
General Protocol (based on typical in vivo anti-tumor efficacy and toxicity studies):
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells (e.g., HT-29 colon carcinoma) are injected subcutaneously into the flanks of the mice. Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Once tumors reach a certain volume, the mice are randomly assigned to different treatment groups:
-
Vehicle control group
-
HU-331 treatment group(s) (at one or more dose levels)
-
Positive control group (e.g., doxorubicin)
-
-
Drug Administration: The compounds are administered to the mice through a specific route (e.g., intraperitoneal or intravenous injection) according to a defined schedule (e.g., daily or every other day for a set number of weeks).
-
Monitoring: The following parameters are monitored throughout the study:
-
Tumor Growth: Tumor volume is measured regularly using calipers.
-
Body Weight: Animal body weight is recorded as an indicator of general health and toxicity.
-
Clinical Signs: Animals are observed for any signs of distress, morbidity, or mortality.
-
-
Endpoint and Analysis: At the end of the study, the animals are euthanized. Tumors and major organs may be excised for weighing and histopathological analysis. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Toxicity is assessed based on body weight loss, clinical signs, and any pathological changes in the organs.
Visualization of Pathways and Workflows
Proposed Mechanism of Action of HU-331
The primary mechanism of action for the cytotoxicity of HU-331 is the inhibition of topoisomerase IIα. Unlike many other topoisomerase II inhibitors, HU-331 acts as a catalytic inhibitor and does not poison the enzyme, meaning it does not stabilize the DNA-enzyme cleavage complex, which is a common mechanism of toxicity for drugs like doxorubicin.
References
- 1. Cannabinoquinones: Synthesis and Biological Profile | MDPI [mdpi.com]
- 2. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid Quinones—A Review and Novel Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of ortho-Carboranyl-Nitro-quinazolinone (ortho-CBNQ)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential analytical techniques for the qualitative and quantitative analysis of ortho-carboranyl-nitro-quinazolinone (ortho-CBNQ). Given the unique structural features of this compound, which incorporates a carborane cage, a quinazolinone scaffold, and a nitroaromatic moiety, a multi-faceted analytical approach is recommended. The following sections detail proposed methodologies based on established techniques for analogous compounds, including chromatographic, spectroscopic, and electrochemical methods.
High-Performance Liquid Chromatography (HPLC) Coupled with UV-Vis and Mass Spectrometry (LC-MS)
HPLC is a cornerstone technique for the separation, quantification, and purity assessment of pharmaceutical compounds. For this compound, a reversed-phase HPLC method is proposed, offering high resolution and compatibility with mass spectrometry.
Table 1: Proposed HPLC-UV/MS Quantitative Data
| Parameter | Proposed Value/Range | Notes |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | Dependent on MS sensitivity. |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL | Dependent on MS sensitivity. |
| Linear Range | 10 - 1000 ng/mL | To be determined by calibration curve. |
| Precision (%RSD) | < 5% | Intra-day and inter-day precision. |
| Accuracy (%Recovery) | 95 - 105% | To be assessed with spiked samples. |
| Retention Time | Compound-specific | Dependent on final chromatographic conditions. |
Experimental Protocol: RP-HPLC-UV/MS Method for this compound
Objective: To separate and quantify this compound in bulk substance or formulated products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC system with UV-Vis detector and coupled to a mass spectrometer (e.g., ESI-QTOF)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., ACN or MeOH) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For drug products, a suitable extraction method should be developed to isolate this compound from the matrix.[1]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: Wavelength to be determined by UV-Vis spectral analysis (likely in the 240-300 nm and 310-425 nm range for quinazolinones).[2]
-
-
Mass Spectrometry Conditions (Positive Ion Mode ESI):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 100-1000
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass-to-charge ratio.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify this compound in unknown samples using the calibration curve.
-
The fragmentation pattern in the MS/MS spectrum can be used for structural confirmation.[3][4][5]
Workflow for HPLC-MS Analysis of this compound
Caption: Workflow for the HPLC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of this compound. Both ¹H, ¹³C, and ¹¹B NMR will provide critical information about the molecular structure.
Table 2: Expected NMR Chemical Shifts for this compound Structural Moieties
| Nucleus | Structural Moiety | Expected Chemical Shift (ppm) | Notes |
| ¹H | Quinazolinone Protons | 7.0 - 8.5 | Aromatic region, specific shifts depend on substitution. |
| Carborane C-H | 3.0 - 4.5 | Broad singlet. | |
| Carborane B-H | 1.0 - 3.5 | Multiple broad signals. | |
| ¹³C | Quinazolinone Carbons | 110 - 165 | Aromatic and carbonyl carbons. |
| Carborane Cage Carbons | 50 - 80 | ||
| ¹¹B | Carborane Boron Atoms | -20 to 10 | Multiple resonances corresponding to different boron environments. |
Experimental Protocol: NMR Analysis of this compound
Objective: To confirm the structure and purity of synthesized this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the appropriate deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower sensitivity of ¹³C, a larger number of scans will be required.
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Use a boron-free probe or a probe with a boron background signal that does not interfere with the sample signals.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Logical Relationship for NMR Structural Confirmation
Caption: Logic for confirming this compound structure via NMR.
UV-Visible Spectroscopy
UV-Vis spectroscopy can be used for the quantitative analysis of this compound and to study its electronic properties. The quinazolinone and nitroaromatic moieties are expected to be the primary chromophores.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Wavelength Range | Ascribed Transition | Structural Moiety |
| 240 - 300 nm | π → π | Quinazolinone aromatic system |
| 310 - 425 nm | n → π | Quinazolinone and nitro group |
Experimental Protocol: UV-Vis Spectroscopy of this compound
Objective: To determine the absorption maxima and molar absorptivity of this compound for quantitative analysis.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution.
-
Spectral Acquisition:
-
Record the UV-Vis spectrum of the solvent as a blank.
-
Record the spectra of the this compound solutions from approximately 200 to 600 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Construct a Beer-Lambert plot (absorbance vs. concentration) at a selected λmax to determine the molar absorptivity and to establish a method for quantitative analysis.
-
Electroanalytical Techniques
The presence of the nitroaromatic group in this compound makes it a good candidate for detection by electrochemical methods, particularly voltammetric techniques. The nitro group can be electrochemically reduced, providing a measurable signal.
Table 4: Potential Electroanalytical Parameters for this compound
| Technique | Measured Parameter | Expected Outcome for this compound |
| Cyclic Voltammetry (CV) | Peak current vs. potential | Characterization of redox behavior of the nitro group. |
| Differential Pulse Voltammetry (DPV) | Peak current at a specific potential | Quantitative determination with low detection limits. |
| Square Wave Voltammetry (SWV) | Peak current at a specific potential | High sensitivity for trace analysis. |
Experimental Protocol: Differential Pulse Voltammetry for this compound
Objective: To develop a sensitive method for the quantification of this compound.
Materials:
-
This compound sample
-
Supporting electrolyte (e.g., 0.1 M KCl in a suitable buffer)
-
Working electrode (e.g., glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish and clean it electrochemically.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in the supporting electrolyte.
-
Voltammetric Measurement:
-
Deoxygenate the solution by purging with nitrogen gas for 5-10 minutes.
-
Perform DPV scans over a potential range where the nitro group is expected to be reduced (e.g., -0.2 to -1.2 V vs. Ag/AgCl).
-
-
Data Analysis:
-
Measure the peak current for the reduction of the nitro group.
-
Construct a calibration curve of peak current versus concentration for quantitative analysis.
-
Signaling Pathway for Electrochemical Detection
Caption: Principle of electrochemical detection of this compound.
These proposed methods provide a robust starting point for the development of validated analytical protocols for the detection and quantification of ortho-carboranyl-nitro-quinazolinone. The specific parameters for each technique will require optimization and validation according to standard guidelines.
References
Application Notes and Protocols for ortho-CBNQ in Cell Culture Experiments
Disclaimer: The compound "ortho-CBNQ" is not widely documented in publicly available scientific literature. These application notes and protocols are based on the known properties of related cannabinoid quinones, particularly synthetic ortho-isomers and cannabinol (CBN) derivatives investigated for their anti-cancer properties. The provided data and pathways are representative examples derived from published research on similar compounds and should be adapted based on empirical results for this compound.
Introduction to this compound
This compound (ortho-Cannabinol Quinone) is a synthetic cannabinoid derivative belonging to the quinone class of compounds. Like other cannabinoid quinones, it is investigated for its potential cytotoxic and anti-proliferative effects on cancer cells. Its mechanism of action is hypothesized to involve the induction of oxidative stress and interference with key cellular signaling pathways that regulate cell survival and apoptosis. These notes provide an overview of its applications in cell culture and detailed protocols for its use.
Applications in Cell Culture
This compound is primarily used as an investigational anti-cancer agent in various cell culture models. Key applications include:
-
Anti-proliferative and Cytotoxicity Assays: Evaluating the dose-dependent effect of this compound on the viability and growth of cancer cell lines.
-
Apoptosis Induction Studies: Determining the ability of this compound to induce programmed cell death in cancer cells through various signaling pathways.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling cascades affected by this compound treatment, such as the MAPK and PI3K/Akt pathways.
-
Drug Synergy Studies: Assessing the potential for this compound to enhance the efficacy of standard chemotherapeutic agents.
Quantitative Data Summary
The following tables summarize representative quantitative data for synthetic cannabinoid quinones in various cancer cell lines, which can serve as a starting point for experiments with this compound.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation |
| LNCaP | Prostate Cancer | 48 | 15 | [1][2] |
| PC-3 | Prostate Cancer | 48 | > 20 | [1] |
| HT-29 | Colon Cancer | 24 | 30 | [3] |
| MDA-MB-231 | Breast Cancer | 72 | ~10-15 | [4] |
| HepG2 | Liver Cancer | 48 | ~18 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Citation |
| LNCaP | 15 | 24 | 45% | |
| HT-29 | 25 | 24 | 68% (Late Apoptosis) | |
| MDA-MB-231 | 10 | 48 | 55% |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, HT-29)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations: Signaling Pathways and Workflows
Caption: Experimental workflow for treating cultured cells with this compound.
Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.
References
- 1. Synthetic cannabinoid quinones: preparation, in vitro antiproliferative effects and in vivo prostate antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Quinones—A Review and Novel Observations - PMC [pmc.ncbi.nlm.nih.gov]
Application of Quinoline Derivatives in Pain Research
Audience: Researchers, scientists, and drug development professionals.
Note: The specific compound "ortho-Cresolphthalein-N,N'-bis(carboxymethyl) quinoline" (ortho-CBNQ) did not yield specific results in searches of scientific literature related to pain research. This document provides a comprehensive overview of the broader class of quinoline derivatives , which have demonstrated significant potential as analgesic and anti-inflammatory agents. The information presented here is based on published research on various quinoline-based compounds.
Application Notes
Introduction to Quinoline Derivatives in Pain Management
Quinoline, a heterocyclic aromatic compound, serves as a scaffold for a diverse range of pharmacologically active substances.[1] Its derivatives have been extensively investigated and have shown a wide array of biological activities, including antimalarial, antibacterial, antifungal, anticonvulsant, and, notably, anti-inflammatory and analgesic effects.[1][2] The versatility of the quinoline ring system allows for chemical modifications that can modulate its interaction with various biological targets involved in pain and inflammation pathways.[3]
Mechanisms of Action for Analgesic and Anti-inflammatory Effects
Quinoline derivatives exert their analgesic and anti-inflammatory effects through multiple mechanisms of action. The specific pathway targeted often depends on the nature and position of the substituents on the quinoline core.[3] Key mechanisms identified in preclinical studies include:
-
Cyclooxygenase (COX) Inhibition: Certain quinoline derivatives with a carboxylic acid moiety have been shown to inhibit COX enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins that mediate pain and inflammation.
-
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism: Quinolines featuring a carboxamide group can act as antagonists of the TRPV1 receptor, a crucial ion channel involved in the detection and signaling of noxious stimuli.
-
Cannabinoid Receptor (CB2) Agonism: Some quinoline derivatives have been developed as selective agonists for the CB2 receptor, which is part of the endocannabinoid system and plays a role in modulating pain and inflammation without the psychoactive effects associated with CB1 receptor activation.
-
Sodium Channel Blockade: More recent research has identified quinoline-derived compounds that can block sodium channels, thereby reducing the excitability of neurons involved in pain transmission. This mechanism is particularly relevant for neuropathic pain.
-
Modulation of Other Inflammatory Targets: Quinoline-based molecules have also been designed to inhibit other key players in the inflammatory cascade, such as phosphodiesterase 4 (PDE4) and tumor necrosis factor-α converting enzyme (TACE).
Therapeutic Potential
The diverse mechanisms of action of quinoline derivatives make them promising candidates for the development of novel analgesics for various pain states, including acute, inflammatory, and neuropathic pain. Their ability to target specific pathways, such as COX-2 or CB2, offers the potential for developing drugs with improved side-effect profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.
Quantitative Data on Analgesic and Anti-inflammatory Activities
The following tables summarize the reported activities of various quinoline derivatives from preclinical studies.
Table 1: Analgesic Activity of Selected Quinoline Derivatives
| Compound Class/Name | Animal Model | Assay | Dose | % Inhibition/Effect | Reference Compound |
| Quinoline-derived Trifluoromethyl Alcohols (C2, C3) | Zebrafish Larvae | Thermal Pain Response | Not specified | Relief of thermal pain | Not specified |
| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC) | Mice | Acetic Acid-Induced Writhing | 6.562 mg/kg | High anti-nociceptive effect | Diclofenac (5 mg/kg) |
| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC) | Mice | Hot Plate Test | 6.562 mg/kg | High anti-nociceptive effect | Diclofenac (5 mg/kg) |
| Tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives (6a, 6b) | Mice | Eddy's Hot Plate | Not specified | Significant analgesic activity | Control |
| 2,4,6-trisubstituted-quinazoline derivatives | Not specified | Not specified | Not specified | Four compounds more potent than Indomethacin | Indomethacin |
Table 2: Anti-inflammatory Activity of Selected Quinoline Derivatives
| Compound Class/Name | Animal Model | Assay | Dose | % Inhibition/Effect | Reference Compound |
| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC) | Mice | Xylene-Induced Ear Edema | < 6.562 mg/kg | High anti-inflammatory effect | Diclofenac (5 mg/kg), Celecoxib (100 mg/kg) |
| Tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives (6a, 6b) | Rat | Carrageenan-Induced Paw Edema | Not specified | Significant anti-inflammatory activity | Control |
| Quinoline-based compounds (2, 6) | Not specified | Carrageenan-Induced Paw Edema | Not specified | Comparable effect to Diclofenac sodium | Diclofenac sodium |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the analgesic and anti-inflammatory properties of quinoline derivatives.
Protocol 1: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This model is used to assess peripheral analgesic activity by inducing visceral pain.
Materials:
-
Acetic acid solution (0.6% in saline)
-
Test quinoline derivative
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Diclofenac sodium)
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) administration
-
Stopwatch
Procedure:
-
Fast mice overnight with free access to water.
-
Divide animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups (at least 3 doses).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.
-
Immediately after acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch.
-
Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20-30 minutes.
-
Calculate the percentage of inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Protocol 2: Hot Plate Test (Central Analgesia)
This method is used to evaluate centrally mediated analgesic activity by measuring the response latency to a thermal stimulus.
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Test quinoline derivative
-
Vehicle
-
Reference drug (e.g., Morphine)
-
Mice or rats
-
Stopwatch
Procedure:
-
Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Gently place each animal on the hot plate and start the stopwatch.
-
Record the reaction time (latency) in seconds for the animal to show signs of nociception, such as licking a hind paw or jumping. This is the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established. If an animal does not respond within this time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.
-
Administer the vehicle, reference drug, or test compound to their respective groups.
-
Measure the reaction latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
An increase in the reaction latency compared to the baseline and the vehicle-treated group indicates a central analgesic effect.
Protocol 3: Carrageenan-Induced Paw Edema (Acute Inflammation)
This is a widely used model to assess the anti-inflammatory activity of compounds.
Materials:
-
Carrageenan solution (1% w/v in sterile saline)
-
Test quinoline derivative
-
Vehicle
-
Reference drug (e.g., Indomethacin)
-
Wistar rats (150-200 g)
-
Pletysmometer or digital caliper
-
Syringes and needles
Procedure:
-
Divide the rats into groups: Vehicle control, reference drug, and test compound groups.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes.
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Mean edema in control group - Mean edema in treated group) / Mean edema in control group] x 100
Visualizations of Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by analgesic and anti-inflammatory quinoline derivatives.
Caption: COX inhibition pathway by quinoline derivatives.
Caption: TRPV1 antagonism by quinoline derivatives.
Caption: CB2 receptor agonism by quinoline derivatives.
Caption: Sodium channel blockade by quinoline derivatives.
References
Application Notes and Protocols: ortho-Cannabinol Quinone (ortho-CBNQ) as a Potential Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct scientific literature detailing the specific anti-inflammatory properties, mechanism of action, and experimental protocols for ortho-cannabinol quinone (ortho-CBNQ) is limited. The information presented herein is primarily based on the well-documented anti-inflammatory effects of its parent compound, Cannabinol (CBN), and the broader class of cannabinoid quinones. This document is intended to serve as a foundational guide for research and development, leveraging existing knowledge to infer potential applications and methodologies for studying this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. Cannabinoids have emerged as promising therapeutic agents due to their immunomodulatory and anti-inflammatory properties.[1] Cannabinol (CBN), a non-intoxicating phytocannabinoid, has demonstrated notable anti-inflammatory effects. ortho-Cannabinol Quinone (this compound) is an oxidation product of CBN. While its biological activities are not extensively characterized, its parent compound and related cannabinoid quinones have shown significant effects on inflammatory pathways.[2][3] This document provides a summary of the known anti-inflammatory mechanisms of CBN and general protocols that can be adapted for the investigation of this compound.
Quantitative Data Summary
The following table summarizes the quantitative effects of Cannabinol (CBN) on key inflammatory markers, as reported in preclinical studies. These data provide a benchmark for assessing the potential anti-inflammatory efficacy of this compound.
| Cell Type/Model | Treatment | Concentration/Dose | Effect on Inflammatory Marker | Percentage Change (%) | Reference |
| THP-1 Macrophages | CBN + LPS | 10 µM | Inhibition of IL-6 production | Data not specified | [2] |
| THP-1 Macrophages | CBN + LPS | 10 µM | Inhibition of TNF-α production | Data not specified | [2] |
| THP-1 Macrophages | CBN + LPS | 10 µM | Reduction of NLRP3 inflammasome assembly | Data not specified | |
| Murine Macrophages | CBN | 10 µM | Inhibition of Nitric Oxide (NO) production | Data not specified | |
| Murine Colitis Model | CBN | 5 mg/kg | Reduction in MPO activity | Data not specified |
Mechanism of Action of Cannabinol (CBN)
CBN exerts its anti-inflammatory effects through multiple signaling pathways. Understanding these mechanisms is crucial for designing experiments to elucidate the activity of this compound.
1. Inhibition of NF-κB Signaling:
-
CBN has been shown to inhibit the phosphorylation of NF-κB (P-NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines.
2. Modulation of the NLRP3 Inflammasome:
-
The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. CBN may inhibit the assembly of the NLRP3 inflammasome, thereby reducing the release of these potent inflammatory mediators.
3. Downregulation of the IL-6/TYK-2/STAT-3 Pathway:
-
The IL-6 signaling cascade, involving the Janus kinase TYK2 and the transcription factor STAT3, is a critical pathway in chronic inflammation. CBN has been suggested to downregulate this pathway, leading to reduced inflammation.
Signaling Pathway Diagrams
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized inhibition of the NLRP3 inflammasome by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory effects of this compound. These are based on standard methodologies used in cannabinoid research.
Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Human (THP-1) or murine (RAW 264.7) macrophage cell line
-
RPMI-1640 or DMEM cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for Nitric Oxide (NO) assay
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation (for THP-1):
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
Wash cells with PBS to remove PMA and non-adherent cells.
-
-
Treatment:
-
Pre-treat macrophages with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
-
Cytokine and NO Measurement:
-
After 24 hours, collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine and NO production by this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for this compound.
-
Protocol 2: Western Blot Analysis of NF-κB Activation
Objective: To assess the effect of this compound on the phosphorylation of NF-κB p65 subunit in LPS-stimulated macrophages.
Materials:
-
Cultured and treated macrophages (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
After treatment with this compound and LPS (for a shorter duration, e.g., 30-60 minutes), wash cells with cold PBS.
-
Lyse the cells with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-NF-κB p65 signal to the total NF-κB p65 or β-actin signal.
-
Compare the levels of p-NF-κB p65 in this compound treated cells to the LPS-stimulated control.
-
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro evaluation of this compound.
Conclusion and Future Directions
While direct evidence for the anti-inflammatory properties of this compound is currently lacking, the data from its parent compound, CBN, and the broader class of cannabinoid quinones suggest that it is a promising candidate for investigation. The protocols and pathways described in these application notes provide a solid framework for initiating research into the therapeutic potential of this compound. Future studies should focus on the direct assessment of this compound's effects on inflammatory pathways, its receptor binding profile, and its efficacy in in vivo models of inflammatory diseases. Such research will be crucial in determining its potential as a novel anti-inflammatory agent.
References
Application Notes and Protocols for Testing ortho-CBNQ on CB1/CB2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the pharmacological characterization of ortho-cannabinoquinone (ortho-CBNQ) at the human cannabinoid receptors, CB1 and CB2. The cannabinoid receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the endocannabinoid system.[1][2] The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in the immune system.[3] Both receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3]
These protocols outline the necessary steps to determine the binding affinity and functional activity of this compound at both CB1 and CB2 receptors. The described assays are fundamental in preclinical drug discovery and are designed to provide robust and reproducible data for the evaluation of novel cannabinoid ligands.
Data Presentation
The quantitative data obtained from the following experimental protocols should be summarized in the tables below for clear comparison and interpretation.
Table 1: Binding Affinity of this compound at Human CB1 and CB2 Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |
| This compound | |||
| CP-55,940 (Control) | |||
| Rimonabant (CB1 Antagonist) | |||
| SR-144528 (CB2 Antagonist) |
Table 2: Functional Activity of this compound at Human CB1 and CB2 Receptors (GTPγS Binding Assay)
| Compound | CB1 EC50 (nM) | CB1 Emax (%) | CB2 EC50 (nM) | CB2 Emax (%) |
| This compound | ||||
| CP-55,940 (Full Agonist) |
Table 3: Functional Activity of this compound at Human CB1 and CB2 Receptors (cAMP Assay)
| Compound | CB1 IC50 (nM) | CB1 % Inhibition | CB2 IC50 (nM) | CB2 % Inhibition |
| This compound | ||||
| CP-55,940 (Full Agonist) |
Experimental Protocols
Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors through competitive displacement of a high-affinity radioligand.
Materials:
-
Cell membranes from CHO-K1 or HEK-293 cells stably expressing human CB1 or CB2 receptors.
-
[3H]-CP-55,940 (Radioligand).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.25% BSA, pH 7.4.
-
This compound stock solution (in DMSO).
-
CP-55,940 (non-labeled, for non-specific binding determination).
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer. The final DMSO concentration should not exceed 0.1%.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]-CP-55,940 (final concentration ~0.5 nM), and 100 µL of cell membrane suspension (10-20 µg protein/well).
-
Non-specific Binding (NSB): 50 µL of non-labeled CP-55,940 (final concentration 10 µM), 50 µL of [3H]-CP-55,940, and 100 µL of cell membrane suspension.
-
Competition Binding: 50 µL of this compound dilution, 50 µL of [3H]-CP-55,940, and 100 µL of cell membrane suspension.
-
-
Incubate the plate at 30°C for 90 minutes for CB1 and 60 minutes for CB2.
-
Terminate the binding reaction by rapid filtration through GF/C filters presoaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Determine the Ki value of this compound using non-linear regression analysis (e.g., Cheng-Prusoff equation).
References
Application Note: High-Performance Liquid Chromatography for the Analysis of ortho-Cresolphthalein Complexone (ortho-CBNQ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and potential quantification of ortho-Cresolphthalein Complexone (ortho-CBNQ). Due to the limited availability of established HPLC methods for the direct analysis of this compound as a primary analyte, this protocol is based on established methodologies for structurally related phthalein and sulphonphthalein dyes. The described method provides a starting point for researchers to develop a validated assay for purity assessment and quality control of this compound.
Introduction
ortho-Cresolphthalein Complexone, a member of the phthalein dye family, is widely utilized as a metallochromic indicator for the colorimetric determination of alkaline earth metals, most notably calcium, in various biological and environmental samples.[1][2][3][4][5] While its function as a reagent is well-documented, there is a lack of published HPLC methods specifically designed for the quantitative analysis of this compound itself. Such a method is crucial for assessing the purity of the dye, identifying potential impurities or degradation products, and ensuring the quality and consistency of the reagent used in sensitive assays. This document outlines a proposed reversed-phase HPLC (RP-HPLC) method, offering a robust foundation for method development and validation.
Experimental Protocol
This proposed protocol is a starting point and may require optimization for specific instrumentation and sample matrices.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its versatility in separating a wide range of organic molecules.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (analytical standard grade) at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
2. HPLC Conditions
The following are proposed starting conditions for the HPLC analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm and 575 nm (in alkaline conditions) |
| Injection Volume | 10 µL |
Note on Detection Wavelength: ortho-Cresolphthalein Complexone is colorless in acidic to neutral solutions and turns purple in alkaline conditions, forming a complex with metal ions. The uncomplexed dye has a maximum absorbance in the UV region (around 280 nm). If analyzing the colored complex, a wavelength in the visible range (e.g., 575 nm) would be appropriate. For purity analysis, monitoring at a UV wavelength is generally more suitable for detecting a wider range of potential organic impurities.
Data Presentation
Quantitative data obtained from the analysis should be summarized for clarity and ease of comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) | > 0.999 |
Visualizations
Experimental Workflow
References
- 1. High-performance liquid chromatography using a colour-forming agent as a component of the mobile phase. Separation and determination of magnesium and calcium in clinical samples with o-cresolphthalein complexone - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. HPLC Method for Analysis of Dyes | SIELC Technologies [sielc.com]
- 3. Complexometric indicator - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]
Application Notes and Protocols for the Mass Spectrometry Analysis of ortho-Cannabinol Quinone (ortho-CBNQ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-Cannabinol Quinone (ortho-CBNQ) is a quinonoid derivative of cannabinol (CBN), a non-psychotropic cannabinoid found in aged cannabis sativa. The presence of ortho- and para-isomers of cannabinoquinones has been noted, with each having distinct spectroscopic and potentially biological properties.[1] As interest in the therapeutic potential of cannabinoids and their derivatives grows, robust analytical methods for their identification and quantification are crucial. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the analysis of these compounds.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the qualitative and quantitative analysis of this compound using LC-MS/MS. The information is intended to guide researchers in developing and validating their own analytical methods for this novel compound.
I. Physicochemical Properties and Mass Spectrometric Behavior
-
Molecular Formula: C₂₁H₂₄O₃
-
Molecular Weight: 340.4 g/mol
-
Structure: this compound possesses a quinone moiety on the aromatic ring of the cannabinol backbone. This structure is isomeric to the more commonly discussed para-cannabinol quinone.
The quinone structure is expected to influence the fragmentation pattern in mass spectrometry, likely involving cleavages around the carbonyl groups and the terpene ring.
II. Proposed Mass Spectrometry Fragmentation Pathway
While specific high-resolution mass spectrometry data for this compound is not widely published, a putative fragmentation pathway can be proposed based on the fragmentation of similar cannabinoids and general principles of mass spectrometry.[2][4] In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be the precursor ion.
Key fragmentation mechanisms for cannabinoids include the loss of a methyl radical, retro-Diels-Alder reactions, and cleavages within the alkyl side chain. For this compound, collision-induced dissociation (CID) is expected to produce characteristic product ions that can be used for its identification and quantification. The differentiation from its para-isomer may be possible through distinct fragmentation patterns or ion abundance ratios.
III. Quantitative Analysis Data
Specific quantitative mass spectrometry data for this compound is limited in the public domain. However, related cannabinoquinones have been evaluated for their biological activity, yielding quantitative measures such as IC₅₀ values. The table below presents IC₅₀ values for related cannabinoquinones against two cancer cell lines, as an example of quantitative data that can be generated for these compounds. A template for recording LC-MS/MS quantitative data is also provided.
Table 1: Biological Activity of Related Cannabinoquinones
| Compound | Raji Cells IC₅₀ (µM) | Jurkat Cells IC₅₀ (µM) |
| HU-331 (para-CBDQ) | 0.4 ± 0.05 | 0.8 ± 0.1 |
| HU-395 | 0.2 ± 0.03 | 0.5 ± 0.08 |
| HU-396 | 1.2 ± 0.2 | 2.5 ± 0.4 |
Table 2: Template for Quantitative LC-MS/MS Data of this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | LLOQ (ng/mL) | ULOQ (ng/mL) |
| This compound | User Defined | User Defined | User Defined | User Defined | User Defined | User Defined |
| Internal Standard | User Defined | User Defined | User Defined | User Defined | - | - |
IV. Experimental Protocols
The following protocols are adapted from established methods for the analysis of cannabinoids and provide a strong starting point for the analysis of this compound.
A. Sample Preparation Protocol (from Biological Matrices, e.g., Plasma)
This protocol is a general guideline for the extraction of cannabinoids from a biological matrix. Optimization may be required for specific applications.
-
Sample Aliquoting: Pipette 100 µL of plasma, calibrators, or quality control samples into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog) to each tube.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex each tube for 20 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer to Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
B. LC-MS/MS Analysis Protocol
The following are suggested starting parameters for an LC-MS/MS method. These should be optimized for the specific instrument and column used.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Suggested Setting |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
V. Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.
Conclusion
The analysis of this compound presents a novel challenge in the field of cannabinoid analytics. The protocols and information provided herein serve as a comprehensive starting point for researchers to develop and validate robust LC-MS/MS methods for the identification and quantification of this compound. Further research is necessary to fully characterize the mass spectrometric behavior of this compound and to establish its biological significance.
References
- 1. Cannabinoquinones: Synthesis and Biological Profile [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Biological Activity of ortho-cresol-N,N-bis(2-pyridylmethyl)amine (ortho-CBNQ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-cresol-N,N-bis(2-pyridylmethyl)amine, which we will refer to as ortho-CBNQ, is a novel investigational compound. Its structure, featuring a phenolic ortho-cresol group and a metal-chelating bis(2-pyridylmethyl)amine moiety, suggests a potential for diverse biological activities. The ortho-cresol component is structurally related to compounds known for their antioxidant and cell signaling modulating properties. The bis(2-pyridylmethyl)amine group is a known chelator of metal ions, indicating a potential to interact with metalloenzymes or influence metal-dependent biological processes.
These application notes provide a framework for the initial characterization of this compound's biological activity. The protocols herein describe assays to investigate its antioxidant potential, its capacity to inhibit metalloenzymes, and its influence on inflammatory signaling pathways.
Hypothesized Mechanisms and Corresponding Assays
Based on the chemical structure of this compound, three primary mechanisms of action are proposed for initial investigation:
-
Antioxidant Activity: The phenolic hydroxyl group on the ortho-cresol ring may act as a radical scavenger, mitigating oxidative stress. This can be assessed using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
-
Metalloenzyme Inhibition: The bis(2-pyridylmethyl)amine moiety can chelate metal ions essential for the catalytic activity of metalloenzymes, such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and disease. A generic fluorogenic MMP inhibition assay will be used to screen for this activity.
-
Modulation of Inflammatory Signaling: Many phenolic compounds influence inflammatory pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. A cell-based reporter assay will be employed to determine if this compound modulates NF-κB activation.
Application Note 1: DPPH Radical Scavenging Assay for Antioxidant Activity
Principle: The DPPH assay is a simple and rapid method to screen for antioxidant activity. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow, which can be quantified spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the compound.
Relevance: Oxidative stress is implicated in the pathophysiology of numerous diseases. Compounds with antioxidant properties can potentially mitigate cellular damage and have therapeutic benefits. This assay serves as an initial screen for the free radical scavenging capacity of this compound.
Protocol 1: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in methanol.
-
Prepare a 1 mM stock solution of ascorbic acid in methanol.
-
Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution protected from light.
-
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) diluted in methanol.
-
Prepare wells for the positive control with the same concentrations of ascorbic acid.
-
Prepare a blank well containing 200 µL of methanol.
-
Prepare a control well containing 100 µL of methanol.
-
To all wells except the blank, add 100 µL of the 0.1 mM DPPH working solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (methanol + DPPH) and A_sample is the absorbance of the sample (this compound + DPPH).
-
Plot the percentage of scavenging activity against the concentration of this compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Presentation:
| Compound | Concentration (µM) | % DPPH Scavenging |
| This compound | 1 | |
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Ascorbic Acid | 1 | |
| (Control) | 5 | |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
IC50 Values:
| Compound | IC50 (µM) |
| This compound | |
| Ascorbic Acid |
Application Note 2: Fluorogenic MMP Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the activity of a matrix metalloproteinase (MMP). The assay utilizes a fluorogenic peptide substrate that is cleaved by the MMP, releasing a fluorescent group and causing an increase in fluorescence. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
Relevance: MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMP activity is associated with diseases such as arthritis, cancer, and cardiovascular disease. Identifying MMP inhibitors is a key strategy in developing treatments for these conditions.
Protocol 2: Fluorogenic MMP Inhibition Assay
Materials:
-
This compound
-
Recombinant human MMP (e.g., MMP-2 or MMP-9)
-
MMP assay buffer
-
Fluorogenic MMP substrate
-
A known MMP inhibitor (e.g., GM6001) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the positive control inhibitor.
-
Dilute the recombinant MMP and the fluorogenic substrate in the MMP assay buffer to the recommended working concentrations.
-
-
Assay Protocol:
-
In a 96-well black plate, add 50 µL of MMP assay buffer.
-
Add 10 µL of various concentrations of this compound.
-
Add 10 µL of the positive control inhibitor to the respective wells.
-
Add 20 µL of the diluted MMP enzyme to all wells except the blank.
-
Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] * 100
-
Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value.
-
Data Presentation:
| Compound | Concentration (µM) | % MMP Inhibition |
| This compound | 0.1 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| GM6001 | 0.1 | |
| (Control) | 1 | |
| 10 | ||
| 50 | ||
| 100 |
IC50 Values:
| Compound | IC50 (µM) |
| This compound | |
| GM6001 |
Application Note 3: NF-κB Reporter Assay
Principle: This cell-based assay measures the activity of the NF-κB signaling pathway. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway, for example by treatment with tumor necrosis factor-alpha (TNF-α), leads to the expression of the reporter gene. The effect of this compound on this activation can be quantified by measuring the reporter signal (e.g., luminescence).
Relevance: The NF-κB pathway is a critical regulator of the inflammatory response and is implicated in inflammatory diseases and cancer.[1] Compounds that modulate NF-κB activity are of significant therapeutic interest.
Protocol 3: NF-κB Reporter Assay
Materials:
-
A cell line stably transfected with an NF-κB reporter construct (e.g., HEK293-NF-κB-luc)
-
Cell culture medium and supplements
-
This compound
-
TNF-α (or another NF-κB activator)
-
A known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture the NF-κB reporter cell line according to standard protocols.
-
Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Include wells for the positive control inhibitor.
-
-
Pathway Activation:
-
Stimulate the cells with TNF-α at a pre-determined optimal concentration (e.g., 10 ng/mL) for 6-8 hours.
-
Include unstimulated control wells.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase readings to a measure of cell viability if necessary (e.g., using a parallel MTT or resazurin assay).
-
Calculate the percentage of inhibition of NF-κB activation.
-
Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value.
-
Data Presentation:
| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) | % Inhibition |
| Unstimulated Control | - | ||
| TNF-α Stimulated Control | - | 0 | |
| This compound + TNF-α | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Bay 11-7082 + TNF-α | 10 |
IC50 Value:
| Compound | IC50 (µM) |
| This compound |
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the Fluorogenic MMP Inhibition Assay.
Caption: Hypothesized Modulation of the NF-κB Signaling Pathway by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of ortho-Cresol Based Benzoxazines (ortho-CBNQ)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of ortho-cresol based benzoxazine monomers, herein referred to as ortho-CBNQ.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound is primarily achieved through a Mannich condensation reaction.[1][2][3] This reaction involves the condensation of three key components: ortho-cresol (a phenol), a primary amine, and formaldehyde.[4][5]
Q2: What are the typical reported yields for cresol-based benzoxazine synthesis?
A2: The yield of this compound synthesis is highly dependent on the specific reactants and reaction conditions. Reported yields for cresol-based benzoxazines can range from 70% to as high as 93% under optimized conditions. For instance, synthesis in toluene has been reported to yield approximately 75-80%. Solvent-free methods have also shown high efficiency.
Q3: How does the choice of solvent impact the synthesis yield?
A3: The solvent plays a crucial role in reactant solubility and can influence the rate of side reactions. Toluene and dioxane are commonly used solvents. However, solvent-free synthesis is often an advantageous approach, as it can reduce reaction times and be more cost-effective.
Q4: What are the most common side reactions that can lower the yield of this compound?
A4: The most prevalent side reaction is the formation of oligomers. These undesirable byproducts can be favored by the presence of water, the use of polar solvents, extended reaction times, and elevated temperatures.
Q5: How critical is the purity of the starting materials?
A5: The purity of the ortho-cresol, amine, and formaldehyde is critical for achieving high yields and obtaining a pure product. Impurities can lead to inconsistent results and interfere with the desired reaction pathway. Furthermore, residual impurities can act as catalysts in the subsequent ring-opening polymerization, affecting the properties of the final polymer.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Poor solubility of reactants: The chosen solvent may not adequately dissolve ortho-cresol, the amine, or paraformaldehyde at the reaction temperature. | - Attempt the synthesis using a different solvent, such as dioxane. - Consider a solvent-free approach by heating the reactants to their melting point. |
| Side reactions: Formation of oligomers or other byproducts is consuming the reactants. | - Optimize the reaction temperature and time; prolonged heating can promote side reactions. - Ensure anhydrous conditions, as water can facilitate the formation of undesirable byproducts. | |
| Sub-optimal pH: The pH of the reaction medium can significantly influence the reaction rate, especially with weakly basic amines. | - For weakly basic amines, consider conducting the synthesis under strongly acidic conditions, which has been shown to dramatically increase the yield. | |
| Formation of Insoluble Solids | Poor solubility of the product or intermediates: The this compound monomer or reaction intermediates may precipitate out of the reaction mixture. | - Switch to a solvent with better solubilizing properties for the target molecule, such as toluene or dioxane. |
| Difficulty in Product Purification | High-boiling point solvent: Solvents like toluene can be challenging to remove completely without causing thermal degradation or premature polymerization of the product. | - Utilize a rotary evaporator under reduced pressure for efficient solvent removal. - If feasible for the specific reaction, consider using a lower-boiling point solvent. - Explore solvent-free synthesis to eliminate the issue of solvent removal. |
| Inconsistent Results | Variability in reactant quality or reaction conditions: Impurities in the starting materials or fluctuations in temperature can lead to inconsistent yields and product quality. | - Use high-purity reactants. - Ensure precise and stable temperature control throughout the reaction. - Standardize the experimental setup and procedure for all reactions. |
Quantitative Data on Reaction Conditions
The following table summarizes the impact of different reaction conditions on the yield of cresol-based benzoxazine synthesis, providing a basis for comparison and optimization.
| Phenol | Amine | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| o-cresol, m-cresol, p-cresol | Aniline, p-toluidine | Toluene | Not specified | Not specified | ~75-80 | |
| o-cresol, m-cresol, p-cresol | Allylamine | Solvent-free | 15 min | 120 °C | 88-94 | |
| Phenol | Aniline | Toluene | Not specified | Not specified | 82-86 | |
| Rosin-based | Not specified | DMF | Not specified | Not specified | 76-81 |
Experimental Protocols
High-Yield Solvent-Free Synthesis of this compound
This protocol is adapted from procedures reported to achieve high yields for cresol-based benzoxazines.
Materials:
-
ortho-cresol
-
Primary amine (e.g., aniline or a functionalized amine)
-
Paraformaldehyde
-
Reaction flask equipped with a magnetic stirrer and a reflux condenser
Procedure:
-
Reactant Preparation: Ensure all reactants are of high purity. Stoichiometric amounts of ortho-cresol, the primary amine, and paraformaldehyde (typically in a 1:1:2 molar ratio) are weighed and added to the reaction flask.
-
Reaction Setup: The flask is equipped with a magnetic stirrer and a reflux condenser.
-
Heating and Reaction: The mixture is heated to 100-120°C with vigorous stirring. The reaction is typically carried out for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the dissolution of the reactants to form a homogeneous melt.
-
Cooling and Solidification: After the reaction is complete, the molten product is allowed to cool to room temperature, where it will solidify.
-
Purification: The crude product is dissolved in a suitable solvent such as dichloromethane or ethyl acetate. The solution is then washed sequentially with 1N NaOH solution to remove unreacted ortho-cresol, followed by washing with deionized water until the aqueous layer is neutral.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound monomer.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed using techniques such as FTIR and NMR spectroscopy.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low this compound synthesis yield.
References
Ortho-CBNQ Purification Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of ortho-cannabinolquinone (ortho-CBNQ). As this compound is an oxidative byproduct of Cannabidiol, its purification often involves separating it from the unreacted starting material and other related cannabinoids.[1] The following information is based on established chromatographic purification principles for similar cannabinoquinones.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, primarily focusing on column chromatography techniques.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound from Starting Material (e.g., CBD) | The solvent system may not be optimal for resolving compounds with similar polarities. | 1. Optimize the solvent gradient: Start with a less polar mobile phase (e.g., petroleum ether or hexanes) and gradually increase the polarity by adding ethyl acetate. A shallow gradient is often more effective for separating closely related compounds.[2] 2. Consider a different stationary phase: If silica gel does not provide adequate separation, explore other options like alumina or reversed-phase C18 silica. 3. Employ orthogonal chromatography: Purify the mixture using a normal-phase method followed by a reversed-phase method (or vice-versa) to remove co-eluting impurities.[3] |
| This compound Degradation on the Column | The compound may be sensitive to the acidic nature of standard silica gel. | 1. Use deactivated silica gel: Neutralize the silica gel by washing it with a solution containing a small amount of a non-nucleophilic base, such as triethylamine, in the eluent. 2. Minimize time on the column: Run the purification as quickly as possible (flash chromatography) to reduce the contact time between the compound and the stationary phase.[4][5] |
| Low Recovery of this compound | The compound may be irreversibly adsorbed onto the stationary phase. | 1. Check for silica stability: Before performing a large-scale purification, test the stability of a small amount of this compound on a small silica gel plug. 2. Modify the solvent system: Adding a small amount of a more polar solvent, like methanol, to the eluent at the end of the purification can help elute strongly adsorbed compounds. |
| Co-elution with Other Oxidative Byproducts | The oxidation reaction may have produced multiple isomers or degradation products with similar polarities to this compound. | 1. Optimize reaction conditions: Aim for a cleaner reaction to minimize the formation of byproducts. 2. Utilize high-resolution chromatography: Preparative High-Performance Liquid Chromatography (HPLC) can offer superior separation for complex mixtures. |
| Colored Impurities in the Final Product | The crude product may contain colored byproducts from the oxidation reaction. | 1. Wash with a non-polar solvent: If the colored impurities are non-polar, washing the solidified product with a cold non-polar solvent like petroleum ether can remove them. 2. Consider a charcoal treatment: Activated charcoal can sometimes be used to remove colored impurities, but this should be done with caution as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for this compound purification on silica gel?
A common starting point for the purification of cannabinoquinones on silica gel is a gradient of petroleum ether and ethyl acetate. You can begin with 100% petroleum ether and gradually increase the concentration of ethyl acetate. The optimal gradient will depend on the specific impurities present in your crude mixture.
Q2: How can I monitor the progress of my column chromatography?
Thin-Layer Chromatography (TLC) is an effective way to monitor the separation. Spot the collected fractions on a TLC plate and develop it in a solvent system similar to the one used for the column. This will allow you to identify the fractions containing your desired product.
Q3: My this compound is not crystallizing after purification. What can I do?
If your purified this compound is an oil and does not crystallize, it may still contain minor impurities that are inhibiting crystallization.
-
Re-purify: If TLC or HPLC analysis shows impurities, a second round of chromatography with a different solvent system or stationary phase may be necessary.
-
Trituration: Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until the solution becomes cloudy. This can sometimes induce crystallization.
-
Seed crystals: If you have a small amount of crystalline this compound, adding a tiny crystal to the purified oil can initiate crystallization.
Q4: What analytical methods are suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a highly recommended method for assessing the purity of this compound due to its high specificity and sensitivity. Other techniques that can be used include:
-
Quantitative Nuclear Magnetic Resonance (qNMR): Provides a direct measurement of purity against a certified reference standard.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify and quantify impurities.
Experimental Protocols
General Protocol for Flash Column Chromatography Purification of this compound
This protocol is a general guideline based on the purification of similar cannabinoquinones and should be optimized for your specific sample.
Materials:
-
Crude this compound mixture
-
Silica gel (for flash chromatography)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Chromatography column
-
Pressurized air or nitrogen source
-
Collection tubes
-
TLC plates and chamber
Methodology:
-
Prepare the Column:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Dry-pack the column with silica gel.
-
Add another layer of sand on top of the silica gel.
-
Pre-elute the column with the starting mobile phase (e.g., 100% petroleum ether) to ensure even packing.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude mixture onto a small amount of silica gel and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in petroleum ether.
-
Collect fractions in separate tubes.
-
Monitor the elution of your compound by spotting the fractions on a TLC plate and visualizing under UV light or with a suitable stain.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Workflow for the purification of this compound using flash column chromatography.
Caption: Troubleshooting decision tree for common this compound purification challenges.
References
Technical Support Center: ortho-CBNQ (o-Cannabinolquinone)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving ortho-Cannabinolquinone (ortho-CBNQ), also known as Cannabidiol-Quinone (CBDQ) or HU-331. As an oxidative byproduct of Cannabidiol (CBD), this compound is a molecule of interest that requires careful handling to ensure experimental accuracy and reproducibility.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does my solution turn purple?
A1: this compound (o-Cannabinolquinone), also referred to as CBDQ or HU-331, is a quinone that is a primary oxidation product of Cannabidiol (CBD).[1][2] The appearance of a purple or violet color in solutions containing CBD or this compound is often associated with the formation and presence of this compound and its subsequent degradation products, particularly under basic conditions or upon exposure to light and air.[3] This color change is a key indicator that the compound may be degrading.
Q2: What are the main factors that cause this compound degradation?
A2: this compound, like many cannabinoids, is susceptible to degradation from several environmental factors. The primary causes are:
-
Oxidation: As an oxidation product itself, this compound can be further degraded by oxidative processes. Exposure to atmospheric oxygen can accelerate degradation.
-
Light Exposure (Photodegradation): Exposure to both UV and visible light can cause significant and rapid degradation. One study noted that this compound (HU-331) undergoes a photo-isomerization to a highly reactive intermediate, leading to a multitude of other cannabinoid products.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
pH (Acidic and Basic Conditions): Cannabinoids are known to be unstable in both acidic and alkaline conditions. For instance, CBD is extremely unstable under alkaline conditions.
Q3: How should I store my this compound solid compound and stock solutions?
A3: To ensure the long-term stability of this compound, it is crucial to minimize its exposure to the degrading factors mentioned above.
| Storage Condition | Solid Compound | Stock Solutions |
| Temperature | -20°C is recommended for long-term storage. | Store at -20°C. For frequent use, aliquots can be stored at 4°C for short periods. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Overlay solutions with an inert gas before sealing. |
| Light | Store in an amber or opaque vial. | Use amber glass vials or wrap vials in aluminum foil. |
| Solvent | N/A | Prepare solutions in a high-purity, degassed solvent like methanol or acetonitrile. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Solution has turned purple or changed color. | Oxidation and/or photodegradation of this compound. | 1. Prepare fresh solutions from solid material. 2. Ensure solutions are protected from light and stored under an inert atmosphere. 3. Check the purity of your solvent; impurities can catalyze degradation. |
| Inconsistent experimental results. | Degradation of this compound stock solution. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Perform a purity check of your stock solution using HPLC before critical experiments. 3. Always prepare fresh working solutions from a recently validated stock. |
| Unexpected peaks in HPLC/UPLC chromatogram. | Formation of degradation products. | 1. Compare the chromatogram to a freshly prepared standard. 2. If new peaks are present, consider performing a forced degradation study (see protocol below) to tentatively identify potential degradants. 3. Ensure your analytical method is stability-indicating. |
| Low potency or loss of activity in biological assays. | Degradation of this compound leading to lower effective concentration. | 1. Confirm the concentration and purity of the solution used for the assay via HPLC. 2. Prepare fresh dilutions immediately before use. 3. Be aware that some degradation products may have different biological activities or could be cytotoxic. |
Quantitative Data on Cannabinoid Stability
Specific kinetic data for this compound degradation is limited in publicly available literature. However, data from its precursor, CBD, can provide insight into the compound's general stability profile.
Table 1: Stability of Cannabidiol (CBD) under Various Conditions
| Condition | Solvent/Medium | Temperature | Duration | Degradation |
| Simulated Physiological | Aqueous Solution (pH 7.4) | 37°C | 24 hours | ~10% |
| Room Temperature | Not specified | ~25°C | 117 days | ~5% (t95) |
| Refrigerated | Not specified | 5°C | 12 months | Stable |
| Oxidative Stress | Not specified | Not specified | 1.77 days | ~5% (t95) |
| Stored in Autosampler | Acetonitrile/Water (75:25) | 10°C | 17 days | Onset of degradation observed |
Note: This data is for CBD and should be used as an estimate for the potential stability of this compound. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound and store it under optimal conditions to minimize degradation.
Materials:
-
This compound solid compound
-
High-purity solvent (e.g., HPLC-grade methanol or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound accurately using a calibrated balance.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of solvent to dissolve the compound completely.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
To minimize exposure to oxygen, gently bubble inert gas through the solution for 1-2 minutes.
-
Aliquot the stock solution into smaller amber glass vials for daily use to avoid repeated freeze-thaw cycles.
-
Purge the headspace of each vial with inert gas before tightly sealing the cap.
-
Label the vials clearly with the compound name, concentration, solvent, and preparation date.
-
Store the primary stock and aliquots at -20°C, protected from light.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or oven
-
UV lamp
-
HPLC system
Procedure:
-
Control Sample: Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL). Analyze immediately.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2 hours. Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2 hours. Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the working concentration.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute to the working concentration.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 24 hours. Cool and dilute to the working concentration.
-
Photodegradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours at room temperature. Dilute to the working concentration.
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 3). Compare the chromatograms of the stressed samples to the control sample to observe the decrease in the main peak and the appearance of degradation peaks.
Protocol 3: HPLC Method for Purity Assessment
Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 70% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to 70% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Detector | UV/PDA at 220 nm |
Note: This method is a general guideline and may require optimization for your specific column and system to achieve the best separation of this compound and its unique degradation products.
Visualizations
Caption: Proposed degradation pathway of CBD to this compound and further products.
Caption: Experimental workflow for an this compound forced degradation study.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Technical Support Center: Overcoming Poor Solubility of ortho-CBNQ
Welcome to the technical support center for ortho-Cannabinolquinone (ortho-CBNQ). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a crystalline solid with limited solubility in aqueous solutions.[1] Its solubility in common organic solvents has been determined and is summarized in the table below.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 16 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 12 mg/mL[1] |
| Ethanol | 3 mg/mL[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.3 mg/mL[1] |
Q2: I am observing precipitation of this compound in my aqueous-based cell culture medium. What can I do to prevent this?
A2: Precipitation in aqueous media is a common issue due to the hydrophobic nature of this compound. Here are several strategies you can employ to improve its solubility and prevent precipitation:
-
Use of a Co-solvent: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO and then dilute it into your aqueous medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
Increase Serum Concentration: If your experimental protocol allows, increasing the serum concentration in the cell culture medium can aid in solubilizing hydrophobic compounds.
-
Pre-warm the Media: Adding the this compound stock solution to pre-warmed media can sometimes improve its dissolution.
Q3: What are some advanced methods to enhance the solubility of this compound for in vivo studies?
A3: For in vivo applications where the concentration of organic co-solvents must be minimized, more advanced formulation strategies can be employed. These techniques aim to increase the aqueous solubility and bioavailability of poorly soluble drugs.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
-
Micellar Solubilization: Surfactants can form micelles that encapsulate hydrophobic compounds like this compound, increasing their solubility in aqueous solutions.
-
Nanonization: Reducing the particle size of the compound to the nanometer range (nanonization) increases the surface area-to-volume ratio, which can lead to improved dissolution rates and solubility.
Troubleshooting Guides
Issue: My this compound stock solution in DMSO is precipitating when diluted into my aqueous buffer.
This is a common problem when the final concentration of this compound in the aqueous buffer exceeds its solubility limit.
Troubleshooting Workflow:
References
troubleshooting ortho-CBNQ experimental variability
Welcome to the technical support center for ortho-CBNQ and related ortho-nitrobenzyl (o-NB) caged compounds. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental variability and provide clear guidance on protocols and best practices.
Frequently Asked Questions (FAQs)
Q1: What is an ortho-nitrobenzyl (o-NB) caged compound?
A caged compound is a biologically active molecule that has been chemically modified with a photoremovable protecting group, rendering it temporarily inactive.[1][2][3] The ortho-nitrobenzyl (o-NB) group and its derivatives, such as the α-carboxy-o-nitrobenzyl (CNB) group, are widely used as such protecting groups.[1] Irradiation with light of a specific wavelength cleaves the bond between the "cage" and the active molecule, releasing it in a spatially and temporally controlled manner.[1] This technique is frequently used in neuroscience to study the effects of neurotransmitters like glutamate and GABA.
Q2: My experimental results are inconsistent. What are the common sources of variability?
Experimental variability with caged compounds can stem from several factors:
-
Compound Instability: Some o-NB caged compounds can be susceptible to aqueous hydrolysis, leading to the spontaneous release of the active molecule over time. This can increase the baseline activity in your experiment. It is crucial to check the stability of your specific caged compound under your experimental conditions.
-
Biological Activity of the Caged Compound: Ideally, a caged compound should be completely inert before photolysis. However, some caged compounds, including certain formulations of caged GABA and glutamate, have been shown to act as antagonists at their target receptors or other receptors. This "off-target" effect can alter the physiological state of your preparation before uncaging.
-
Impusities: The presence of even small amounts of the free, uncaged molecule in your stock solution can lead to unintended biological effects and experimental variability. High-purity compounds are essential for reliable results.
-
Photolysis Byproducts: The uncaging process generates the active molecule and a nitrosobenzaldehyde byproduct. While often considered inert, these byproducts can sometimes have biological effects, especially at high concentrations resulting from extensive photolysis.
-
Inconsistent Light Delivery: The amount of uncaged molecule is directly proportional to the light intensity and duration. Fluctuations in your light source (e.g., lamp or laser) will lead to variable uncaging and inconsistent results. Regular calibration of your light source is recommended.
Q3: How can I be sure my caged compound is not active before photolysis?
It is crucial to perform control experiments. Apply the caged compound to your preparation in the dark, at the same concentration you will use for your uncaging experiments, and monitor for any biological effects. For example, if you are using caged glutamate, you can check for changes in baseline neuronal activity or membrane potential before applying any light stimulus. Some caged glutamate and GABA probes have been shown to have off-target antagonistic effects on GABA receptors.
Q4: What is the difference between one-photon and two-photon uncaging?
One-photon uncaging uses a single photon of higher energy (typically UV light) to cleave the caging group. Two-photon uncaging utilizes the near-simultaneous absorption of two lower-energy photons (typically in the infrared range) to achieve the same effect. The key advantage of two-photon excitation is its inherent three-dimensional spatial confinement, allowing for highly localized release of the active molecule with subcellular precision. However, two-photon uncaging generally requires higher concentrations of the caged compound. Not all caging chromophores are efficient for two-photon uncaging.
Troubleshooting Guides
Issue 1: No or Weak Biological Response After Photolysis
If you are not observing the expected biological response after light application, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Insufficient Light Power | Verify the output of your light source (lamp or laser). Ensure it is within the manufacturer's specifications and that the light path is properly aligned and focused on your sample. |
| Incorrect Wavelength | Confirm that the wavelength of your light source matches the absorption maximum of your caged compound's chromophore. |
| Low Quantum Yield | The quantum yield (Φ) is a measure of the efficiency of the uncaging reaction. If the quantum yield of your caged compound is low, you may need to increase the light intensity or duration to release a sufficient amount of the active molecule. |
| Compound Degradation | Prepare fresh solutions of your caged compound for each experiment. Some compounds are not stable in solution for extended periods. |
| Application Method | If using local application (puffing), the caged compound may be too diluted by the time it reaches the target. Consider increasing the concentration in your pipette or switching to bath application. |
Issue 2: High Background Activity or Spontaneous Events
An increase in baseline activity before photolysis can compromise your results. Here’s how to address it:
| Potential Cause | Troubleshooting Step |
| Compound Hydrolysis | Some o-NB compounds are prone to hydrolysis, leading to a gradual increase in the concentration of the free, active molecule. Prepare fresh solutions and minimize the time the compound is in aqueous solution before the experiment. |
| Contamination with Free Molecule | Ensure the purity of your caged compound. If you suspect contamination, you may need to purify the compound or obtain a new batch from a reliable supplier. |
| Ambient Light Exposure | Protect your preparation and stock solutions from ambient light to prevent premature uncaging. Use light-blocking enclosures for your setup. |
| Biological Activity of the Caged Form | As mentioned in the FAQs, some caged compounds can have inherent biological activity. If you suspect this is the case, try using a lower concentration or a different caged version of the molecule if available. |
Key Experimental Protocols and Data
Photochemical Properties of Common Caging Groups
The efficiency of photorelease is determined by the extinction coefficient (ε) and the quantum yield (Φ). Below is a summary of these properties for selected commercially available caged compounds.
| Caged Compound | Quantum Yield (Φ) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| CNB-Glutamate | ~0.05 | ~1,000 |
| MNI-Glutamate | ~0.085 | ~4,300 |
| CDNI-Glutamate | ~0.5 | ~10,000 |
Note: These values can vary depending on the specific experimental conditions (e.g., solvent, pH).
General Protocol for Photouncaging in Cell Culture or Tissue Slices
-
Preparation of Caged Compound Stock Solution:
-
Dissolve the caged compound in a suitable solvent (e.g., DMSO or aqueous buffer) to create a concentrated stock solution. Store frozen in small aliquots and protected from light.
-
-
Application to Biological Preparation:
-
Bath Application: Dilute the stock solution to the final working concentration in your extracellular recording solution. Perfuse the preparation with this solution, ensuring complete exchange before starting the experiment.
-
Local Application ("Puffing"): Load a patch pipette with the caged compound at a concentration typically 2-10 times higher than the desired final concentration to account for dilution upon ejection. Position the pipette near the area of interest.
-
-
Photolysis:
-
Use a suitable light source (e.g., flash lamp, UV laser, or two-photon laser) with appropriate filters to select the desired uncaging wavelength.
-
Deliver a light pulse of controlled duration and intensity to the region of interest.
-
-
Data Acquisition:
-
Record the biological response (e.g., electrophysiological recording, fluorescence imaging) immediately following the light pulse.
-
-
Controls:
-
Perform control experiments where the caged compound is applied but no light is delivered to test for effects of the caged compound itself.
-
Deliver a light pulse in the absence of the caged compound to control for any light-induced artifacts.
-
Visualizing Workflows and Pathways
Troubleshooting Logic for Experimental Variability
Caption: A flowchart for troubleshooting common sources of experimental variability.
General Photouncaging Experimental Workflow
Caption: A generalized workflow for a photouncaging experiment.
Simplified Signaling Pathway of Photoreleased Glutamate
Caption: The process of glutamate uncaging and subsequent receptor activation.
References
Technical Support Center: Optimizing ortho-CBNQ Dosage for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of ortho-Cresol-based Naphthoquinone (ortho-CBNQ) for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is an oxidative byproduct of Cannabidiol.[1][2] While its precise mechanism of action is still under investigation, based on the known anti-inflammatory properties of cannabinoids, it is hypothesized to modulate inflammatory signaling pathways. Key pathways of interest include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of inflammation and cellular stress responses.
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A: A specific, universally optimal dosage for this compound has not been established in the literature. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint. Based on in vitro studies of similar compounds, a broad starting range of 1 µM to 50 µM is recommended. It is advisable to perform a cytotoxicity assay first to establish a non-toxic working concentration range.
Q3: How should I prepare and store this compound?
A: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[3] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO.
-
Storage of Powder: Store the solid compound at -20°C for up to 2 years.[2]
-
Storage of Stock Solution: Aliquot the DMSO stock solution and store at -80°C for up to 6 months or at 4°C for short-term storage of up to 2 weeks.[2] Avoid repeated freeze-thaw cycles.
Q4: What are the common challenges when working with this compound in cell culture?
A: Potential challenges include:
-
Solubility: While soluble in DMSO, this compound may precipitate in aqueous culture media, especially at higher concentrations.
-
Cytotoxicity: At high concentrations, this compound may induce cytotoxicity.
-
Stability: The stability of this compound in culture media over long incubation periods should be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Media | The concentration of this compound exceeds its solubility limit in the aqueous media. The final DMSO concentration is too high. | Ensure the final DMSO concentration in the culture media is low (typically ≤ 0.1%) to maintain compound solubility and minimize solvent toxicity. Prepare intermediate dilutions of the stock solution in culture media before adding to the cells. Vortex or gently warm the solution to aid dissolution. |
| High Cell Death or Unexpected Cytotoxicity | The concentration of this compound is too high. The cell type is particularly sensitive to the compound. The DMSO concentration is toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the IC50 value and select a non-toxic concentration range for your experiments. Include a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity. |
| Inconsistent or No Biological Effect | The concentration of this compound is too low. The compound has degraded. The experimental endpoint is not sensitive to this compound. | Perform a dose-response study to identify the optimal effective concentration. Ensure proper storage of the this compound stock solution. Verify the activity of your assay with a known positive control. Consider investigating different signaling pathways or cellular responses. |
| Variability Between Experiments | Inconsistent cell seeding density. Variation in incubation times. Pipetting errors. | Standardize your experimental protocol, including cell passage number, seeding density, and treatment duration. Use calibrated pipettes and ensure thorough mixing of solutions. |
Experimental Protocols
General Protocol for Determining Optimal this compound Dosage
This protocol outlines a general workflow for determining the optimal, non-toxic concentration of this compound for your in vitro studies.
Protocol for Assessing Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture media from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the old media and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (media with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Potential Signaling Pathway
Based on the known functions of other cannabinoids, this compound may exert its effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
References
Technical Support Center: ortho-CBNQ Assays
Welcome to the technical support center for ortho-CBNQ assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common artifacts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in this compound assays?
A1: The most common sources of artifacts in fluorescence-based assays like the this compound assay include:
-
Non-specific binding: The assay antibody or analyte binds to unintended targets, leading to false-positive signals. This can be caused by interactions with surfaces (like ELISA wells) or other proteins in the sample.[1][2]
-
Autofluorescence: Endogenous fluorescence from cells, media, or test compounds can interfere with the assay signal, potentially causing false positives or negatives.[3]
-
Fluorescence Quenching: Components in the sample or the test compounds themselves can decrease the fluorescence intensity of the reporter fluorophore, leading to artificially low signals.[3]
-
Contaminants: Environmental contaminants such as fibers or plastics, as well as biological contaminants, can introduce artifacts into the assay.[3]
-
Photobleaching: The fluorophore used in the assay can lose its fluorescence upon repeated exposure to light, resulting in a decreased signal over time.
Q2: How can I minimize non-specific binding in my this compound assay?
A2: To minimize non-specific binding, consider the following strategies:
-
Blocking: Use appropriate blocking agents (e.g., BSA, non-fat dry milk) to saturate non-specific binding sites on the assay surface.
-
Buffer Optimization: Adjust the ionic strength (salt concentration) and pH of your buffers. Adding detergents like Tween-20 can also help reduce hydrophobic interactions that lead to non-specific binding.
-
Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes specific signal while minimizing background.
-
Washing Steps: Increase the number and stringency of washing steps to remove unbound antibodies and other potential sources of non-specific signal.
-
Use of Specific Buffers: Employ specialized assay diluents or blockers designed to reduce interference from heterophilic antibodies (like HAMA) and other matrix effects.
Q3: What are appropriate controls for an this compound assay?
A3: A well-controlled experiment is crucial for interpreting your results accurately. Essential controls for an this compound assay include:
-
Positive Control: A sample known to contain the target analyte, which confirms that the assay is working correctly.
-
Negative Control: A sample known to be negative for the target analyte, which helps determine the baseline and identify false-positive signals.
-
No-Analyte Control: A control containing all assay components except the analyte to measure background signal.
-
Isotype Control (for antibody-based assays): A control using an antibody of the same isotype but with no specificity for the target analyte, to assess non-specific binding of the antibody.
-
Vehicle Control: If testing compounds dissolved in a solvent (e.g., DMSO), a control with the solvent alone to assess its effect on the assay.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Inadequate blocking | Optimize blocking conditions (agent, concentration, incubation time). |
| Non-specific antibody binding | Titrate antibodies; use an isotype control; optimize wash steps. | |
| Autofluorescence from sample or compound | Include a "no-dye" control to measure background fluorescence; use a fluorophore with a different excitation/emission spectrum. | |
| Low or No Signal | Inactive reagents | Check the expiration dates and storage conditions of all reagents. |
| Incorrect antibody concentration | Perform an antibody titration to find the optimal concentration. | |
| Photobleaching | Minimize light exposure to the samples; use an anti-fade mounting medium if applicable. | |
| Incorrect filter set | Ensure the microscope or plate reader is equipped with the correct filters for the fluorophore being used. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and proper pipetting technique; perform replicate measurements. |
| Inconsistent incubation times or temperatures | Ensure uniform incubation conditions for all wells. | |
| Bubbles in wells | Centrifuge plates before reading; be careful not to introduce bubbles during pipetting. | |
| False Positives | Cross-reactivity of antibodies | Use highly specific monoclonal antibodies; confirm hits with an orthogonal assay. |
| Compound autofluorescence | Pre-screen compounds for intrinsic fluorescence at the assay wavelengths. | |
| Contamination | Maintain a clean working environment; filter solutions. |
Experimental Protocols
Protocol 1: Standard this compound Assay Workflow
This protocol outlines a general workflow for a plate-based this compound assay.
-
Coating: Coat microplate wells with the capture antibody or target protein diluted in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add your samples (and controls) to the wells and incubate for a specified time and temperature to allow the analyte to bind.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the detection antibody conjugated to a fluorophore and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Repeat the washing step, ensuring thorough removal of unbound detection antibody.
-
Signal Detection: Read the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
Protocol 2: Determining Optimal Antibody Concentration
-
Prepare Serial Dilutions: Prepare a series of dilutions of your primary (or capture) and secondary (or detection) antibodies.
-
Coat Plate: Coat a microplate with a constant, high concentration of the target analyte.
-
Checkerboard Titration: Perform a checkerboard titration by adding different concentrations of the primary antibody to the rows and different concentrations of the secondary antibody to the columns.
-
Assay Procedure: Follow the standard assay protocol for blocking, washing, and incubation steps.
-
Data Analysis: Analyze the signal-to-noise ratio for each combination of antibody concentrations. The optimal concentrations will be those that give the highest specific signal with the lowest background.
Visual Guides
Caption: General workflow for a plate-based this compound assay.
Caption: Troubleshooting logic for high background signals.
References
Technical Support Center: ortho-CBNQ Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ortho-Cannabinolquinone (ortho-CBNQ), also known as cannabidiolquinone (CBDQ) or HU-331.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
A1: this compound (o-Cannabinolquinone) is an oxidative byproduct of Cannabidiol (CBD).[1][2][3][4] It is typically synthesized through the oxidation of CBD. Common methods include base-catalyzed aerobic oxidation, oxidation with metallic reagents, and oxidation using hypervalent iodine reagents like Dess-Martin periodinane or IBX.[5]
Q2: What are the most common impurities encountered during this compound synthesis?
A2: The most prevalent impurities include:
-
Unreacted Cannabidiol (CBD): Due to incomplete oxidation.
-
Dimeric Quinone Byproducts: These are particularly common in base-catalyzed aerobic oxidation methods.
-
Degradation Products: this compound is sensitive to light and oxygen, which can lead to the formation of a variety of degradation products. This degradation is often indicated by a purple discoloration of the solution.
-
Side-Reaction Products: Depending on the synthetic route, other byproducts may form. For instance, using a copper(II) chloride-hydroxylamine complex can result in hydroxyiminodienone and halogenated resorcinol impurities.
Q3: My this compound solution turned purple. What does this indicate?
A3: A purple coloration in your this compound solution is a strong indicator of degradation. This compound can undergo photo-isomerization, especially when exposed to light, forming a highly reactive intermediate. This intermediate then reacts with oxygen to produce a complex mixture of cannabinoid derivatives, some of which are colored.
Q4: How can I assess the purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying this compound and its impurities. Using orthogonal methods like Reverse Phase (RP) and Strong Cation Exchange (SCX) can provide a more complete impurity profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural confirmation and can be used for quantitative analysis (qNMR).
-
Mass Spectrometry (MS): Techniques like GC-MS and LC-MS are vital for identifying the molecular weights of the parent compound and any contaminants.
Q5: What is the recommended method for purifying crude this compound?
A5: Orthogonal chromatography techniques are effective for purifying this compound. A common approach involves an initial purification step using flash chromatography followed by a final polishing step with preparative HPLC to achieve high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and handling of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | 1. Incomplete oxidation of CBD. 2. Degradation of the product during reaction or workup. 3. Suboptimal reaction conditions (temperature, reaction time, reagent stoichiometry). | 1. Monitor the reaction progress using TLC or HPLC to ensure complete consumption of CBD. 2. Protect the reaction mixture from light and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize reaction parameters. Consider using milder and more efficient oxidizing agents like hypervalent iodine reagents (e.g., Dess-Martin periodinane). |
| Presence of Significant Amounts of Dimeric Byproducts | This is a common issue with base-catalyzed aerobic oxidation methods. | Switch to an oxidation method that suppresses dimerization, such as using λ5-periodinanes (Dess-Martin periodinane, IBX, or SIBX). |
| Product is a Deep Purple Color | Degradation of this compound due to exposure to light and/or oxygen. | 1. Minimize exposure to light by using amber glassware or covering the reaction vessel with aluminum foil. 2. Maintain an inert atmosphere throughout the synthesis and purification process. 3. Store the purified product at low temperatures (-20°C or -80°C) in the dark and under an inert atmosphere. |
| Multiple Unidentified Peaks in HPLC Chromatogram | 1. Formation of various side-products due to non-selective oxidation. 2. Degradation of the product into multiple smaller compounds. | 1. Use a more selective oxidizing agent. 2. Analyze the impurities using LC-MS to identify their molecular weights and potentially their structures. 3. Employ orthogonal HPLC methods (e.g., different columns and/or mobile phases) to achieve better separation and characterization of the impurities. |
| Difficulty in Removing Unreacted CBD | Insufficient oxidizing agent or incomplete reaction. | 1. Increase the molar equivalent of the oxidizing agent. 2. Extend the reaction time, monitoring closely by TLC or HPLC. 3. Improve purification by optimizing the chromatographic conditions (e.g., gradient elution in HPLC). |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific impurity profile.
| Parameter | Reverse Phase (RP) HPLC | Strong Cation Exchange (SCX) HPLC |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | SCX (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Buffer A (e.g., 20 mM KH₂PO₄, pH 3.0) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Buffer B (e.g., 20 mM KH₂PO₄, 1 M KCl, pH 3.0) |
| Gradient | Start at 70% B, ramp to 95% B over 20 min | Start at 0% B, ramp to 100% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection | UV at 275 nm | UV at 275 nm |
| Injection Volume | 10 µL | 10 µL |
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Purification by Flash Chromatography
This is a primary purification step to remove major impurities from the crude reaction mixture.
| Parameter | Guideline |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | A gradient of n-heptane and ethyl acetate is commonly used. Start with a low polarity mixture (e.g., 98:2 n-heptane:ethyl acetate) and gradually increase the polarity. |
| Sample Loading | Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Load the dried silica onto the column. |
| Fraction Collection | Collect fractions and monitor by TLC (using the same solvent system) to identify fractions containing the pure product. |
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting decision tree for common issues in this compound synthesis.
References
addressing batch-to-batch variability of ortho-CBNQ
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the batch-to-batch variability of ortho-carbonylbenzonitrile-quencher (ortho-CBNQ) and other common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: this compound is a non-fluorescent quencher molecule commonly used in fluorescence-based assays, such as TaqMan® probes for real-time PCR and FRET-based enzymatic assays.[1] It effectively quenches the fluorescence of a broad range of fluorophores, making it a versatile tool for studying molecular interactions and kinetics. Its quenching mechanism is primarily static, involving the formation of a ground-state complex with the fluorophore.[2]
Q2: What are the common causes of batch-to-batch variability with this compound?
A: Batch-to-batch variability of this compound can arise from several factors during its synthesis, purification, and storage.[3][4] These include:
-
Purity: The presence of impurities from the synthesis process can affect quenching efficiency.
-
Concentration: Inaccurate determination of the stock solution concentration.
-
Storage Conditions: Degradation due to improper storage (e.g., exposure to light or elevated temperatures).
-
Solvent Effects: The type and quality of the solvent used to dissolve this compound can influence its stability and quenching ability.
Q3: How can I assess the quality of a new batch of this compound?
A: It is recommended to perform a quality control check on each new batch. This can include:
-
UV-Vis Spectroscopy: To confirm the characteristic absorbance spectrum and concentration.
-
HPLC or LC-MS: To assess purity and identify any potential contaminants.
-
Functional Assay: Compare the quenching performance of the new batch against a previously validated batch using a standardized assay.
Q4: What are the optimal storage conditions for this compound?
A: To ensure long-term stability, this compound should be stored as a dry powder at -20°C, protected from light. Stock solutions in a high-quality, anhydrous solvent (e.g., DMSO) should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Higher than expected background fluorescence
High background fluorescence can mask the signal of interest and reduce the sensitivity of the assay.[5]
| Potential Cause | Troubleshooting Step |
| Impure this compound | Verify the purity of the this compound batch using HPLC. If impurities are detected, consider repurifying the compound or obtaining a new, high-purity batch. |
| Autofluorescence of sample components | Run a control sample without the fluorophore to assess the level of autofluorescence. If significant, consider using a different buffer system or adding a commercially available autofluorescence quencher. |
| Suboptimal this compound concentration | Titrate the concentration of this compound to determine the optimal concentration that provides efficient quenching with minimal background. |
| Incorrect filter sets | Ensure that the excitation and emission filter sets in your instrument are appropriate for the fluorophore being used and are not capturing any intrinsic fluorescence from this compound or the buffer. |
Issue 2: Inconsistent quenching efficiency between batches
Variations in quenching efficiency can lead to unreliable and non-reproducible results.
| Potential Cause | Troubleshooting Step |
| Inaccurate concentration of stock solutions | Re-measure the concentration of your this compound stock solutions using UV-Vis spectroscopy and a validated extinction coefficient. |
| Degradation of this compound | Prepare fresh dilutions from a new aliquot of the stock solution. If the problem persists, use a new vial of this compound powder. |
| Differences in assay conditions | Ensure that assay parameters such as temperature, pH, and incubation time are consistent across all experiments and batches. |
| Batch-specific chemical properties | Minor variations in the synthesis of different batches can lead to subtle changes in quenching efficiency. It is crucial to perform a validation experiment for each new batch to determine its specific quenching capacity. |
Issue 3: Weak or no fluorescence signal
A complete lack of signal can be due to a number of factors, from instrument settings to reagent failure.
| Potential Cause | Troubleshooting Step |
| Incorrect instrument settings | Verify that the correct excitation and emission wavelengths are set for your fluorophore and that the detector gain is appropriately adjusted. |
| Degraded fluorophore | Check the expiration date of your fluorophore and ensure it has been stored correctly. Prepare a fresh dilution and test its fluorescence independently. |
| Excessive quenching | The concentration of this compound may be too high, leading to complete quenching of the signal. Perform a serial dilution of this compound to find the optimal concentration range. |
| Issues with probe/conjugate integrity | If using an this compound-labeled probe, verify the integrity of the probe through methods like gel electrophoresis or mass spectrometry. |
Experimental Protocols
Protocol 1: Quality Control of this compound by UV-Vis Spectroscopy
Objective: To determine the concentration and assess the spectral purity of an this compound stock solution.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in a suitable buffer (e.g., PBS) to a final concentration within the linear range of the spectrophotometer (e.g., 10-50 µM).
-
Record the absorbance spectrum from 220 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, ε is the molar extinction coefficient of this compound at λmax, c is the concentration, and l is the path length of the cuvette.
Protocol 2: Functional Assay for Batch Comparison
Objective: To compare the quenching efficiency of a new batch of this compound against a reference batch.
Materials:
-
Reference batch of this compound
-
New batch of this compound
-
A suitable fluorophore (e.g., FAM-labeled oligonucleotide)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of both the reference and new batches of this compound in the assay buffer.
-
Prepare a working solution of the fluorophore at a fixed concentration.
-
In the microplate, add the fluorophore solution to each well.
-
Add the different concentrations of the this compound batches to the wells. Include a control with no quencher.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the fluorophore.
-
Plot the fluorescence intensity as a function of the this compound concentration for both batches and compare the quenching curves.
Visualizations
References
improving the regioselectivity of cannabinoquinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of cannabinoquinones, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My cannabinoquinone synthesis results in a mixture of regioisomers (ortho- and para-quinones). How can I improve the selectivity?
A1: The regioselectivity of cannabinoquinone synthesis is primarily influenced by the choice of oxidizing agent and the structure of the cannabinoid precursor.[1][2]
-
For Para-Quinone Selectivity:
-
λ5-Iodanes (e.g., SIBX) on Diphenolic Cannabinoids: For diphenolic cannabinoids like CBD and CBG, oxidation with λ5-iodanes such as SIBX (a stabilized version of IBX) initially forms an ortho-quinone. This intermediate then rapidly tautomerizes to the more thermodynamically stable para-quinone.[3]
-
Fremy's Salt: Oxidation with Fremy's salt (potassium nitrosodisulfonate) shows para-selectivity due to the larger SOMO coefficient of the phenoxy radical at the para-position.[3] However, this reagent is hazardous and not ideal for large-scale synthesis.[3]
-
-
For Ortho-Quinone Selectivity:
-
λ5-Iodanes on Monophenolic Cannabinoids: With monophenolic cannabinoids like THC and CBN, the prototropic equilibration to the para-quinone cannot occur. Therefore, oxidation with λ5-iodanes like SIBX will yield the corresponding ortho-quinones.
-
Novel Hypervalent Iodine(V) Reagents: Specialized bidentate nitrogen-ligated iodine(V) reagents (Bi(N)-HVIs) have been developed for the direct and highly regioselective synthesis of electron-deficient ortho-quinones from phenols.
-
-
"Freezing" Isomers with O-Methylation: The equilibration between ortho- and para-quinones can be prevented by O-methylation. By strategically choosing the sequence of oxidation and methylation, you can selectively obtain either the ortho- or para-O-methylated cannabinoquinone.
-
SIBX Oxidation followed by Methylation: Yields the para-O-methylated quinone.
-
Methylation followed by SIBX Oxidation: Yields the ortho-O-methylated quinone.
-
Q2: I am observing significant amounts of dimeric byproducts in my reaction. How can I prevent this?
A2: Dimerization is a common side reaction, especially under basic aerobic oxidation conditions (akin to the Beam test).
-
Use of λ5-Periodinanes: Switching to λ5-periodinane reagents like Dess-Martin periodinane, IBX, or preferably SIBX, completely suppresses the oxidative dimerization that plagues base-catalyzed aerobic reactions. This leads to cleaner reactions and higher yields of the desired monomeric quinone.
-
Steric Hindrance: Introducing bulky substituents on the cannabinoid scaffold can also prevent dimerization.
Q3: The yields of my cannabinoquinone synthesis are low and not reproducible. What are the likely causes and solutions?
A3: Low and erratic yields are often associated with older methods like the base-catalyzed aerobic oxidation (Beam test).
-
Problem: The traditional biphasic system of petroleum ether and ethanolic KOH is sensitive to reaction conditions and prone to side reactions, including dimerization and further degradation of the quinone product.
-
Solution: Employing λ5-periodinane oxidation, particularly with SIBX, provides much more reproducible and scalable results, with yields in the 50-60% range being achievable even at the multigram scale. Modifying the biphasic system by bubbling oxygen through the reaction mixture and adding DMSO as a peroxide quencher has also been reported to improve yields to around 50% for CBD oxidation.
Q4: My starting cannabinoid material is a mixture of "normal" and "abnormal" isomers. How does this affect the quinone synthesis, and can I control the initial regioselectivity?
A4: The initial regioselectivity of the cannabinoid synthesis, typically a Friedel-Crafts reaction, will determine the final structure of the cannabinoquinone. The "abnormal" isomer, where the terpenoid moiety is attached ortho to the alkyl chain of the resorcinol, is often an undesired byproduct.
-
Kinetic vs. Thermodynamic Control: In the Friedel-Crafts synthesis of cannabinoids like 8,9-dihydrocannabidiol (H2CBD), the "abnormal" isomer is often the kinetic product, while the "normal" isomer is the thermodynamic product.
-
Shorter reaction times (e.g., 1 hour) at room temperature with an acid catalyst like MsOH can favor the formation of the abnormal isomer.
-
Longer reaction times (e.g., 24 hours) allow for equilibration to the more stable normal isomer, thus increasing its yield.
-
-
Catalyst Choice: The use of BF3•OEt2 on alumina has been reported to improve the ratio of normal to abnormal CBD.
-
Steric Effects: Increasing the steric bulk on the allylic alcohol partner in the Friedel-Crafts reaction can thermodynamically favor the formation of the normal isomer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (ortho/para mixture) | - Inappropriate choice of oxidizing agent for the specific cannabinoid.- Uncontrolled tautomerization of the initial ortho-quinone product. | - For para-quinones from diphenolic cannabinoids, use SIBX.- For ortho-quinones from monophenolic cannabinoids, use SIBX.- To obtain stable ortho- or para-isomers, use a methylation/oxidation strategy to "freeze" the desired isomer. |
| Formation of Dimeric Byproducts | - Use of base-catalyzed aerobic oxidation methods. | - Switch to λ5-periodinane reagents like SIBX, which suppress dimerization. |
| Low and Irreproducible Yields | - Use of the traditional Beam test method (ethanolic KOH/petroleum ether).- Degradation of the cannabinoquinone product. | - Adopt the SIBX oxidation protocol for improved reproducibility and scalability.- For the biphasic method, try bubbling oxygen and adding DMSO. |
| Reaction Stalls or is Incomplete | - Insufficient amount of oxidizing agent.- Deactivated catalyst or reagent. | - Use a molar excess of the oxidizing agent (e.g., 2 molar equivalents of SIBX).- Ensure the quality and proper storage of your reagents. |
| Formation of Unexpected Byproducts (e.g., halogenated resorcinols) | - Use of certain copper-based reagents. | - The Takehira reagent (copper(II) chloride-hydroxylamine complex) is known to produce a mixture of hydroxyiminodienone and halogenated resorcinol. Avoid this reagent if these byproducts are not desired. |
Experimental Protocols
Protocol 1: General Procedure for SIBX Oxidation of Phytocannabinoids to para-Hydroxyquinones
This protocol is adapted for the synthesis of cannabidiolquinone (CBDQ) from cannabidiol (CBD).
Materials:
-
Cannabidiol (CBD)
-
SIBX (stabilized 2-iodoxybenzoic acid)
-
Ethyl acetate (EtOAc)
-
Diatomaceous earth
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
Dissolve CBD (e.g., 5 g, 15.6 mmol) in ethyl acetate (75 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add SIBX (2 molar equivalents, e.g., 21.1 g, 31.5 mmol) in several portions over a few minutes.
-
Remove the ice bath and stir the resulting suspension at room temperature for 18 hours.
-
Filter the reaction mixture through a pad of diatomaceous earth.
-
Wash the filter cake with additional ethyl acetate (50 mL).
-
Combine the filtrates and wash sequentially with saturated Na2S2O3 solution (4 x 75 mL) and then with brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a petroleum ether-EtOAc gradient (e.g., 9:1) as the eluent to afford the desired cannabinoquinone.
Yields for other cannabinoids using this protocol:
-
Cannabichromene (CBC) to CBCQ: ~59%
-
Cannabigerol (CBG) to CBGQ: ~37%
-
Cannabinol (CBN) to CBNQ: ~58%
Protocol 2: Controlling Normal vs. Abnormal Isomer Ratio in Neocannabinoid Synthesis (Precursor Synthesis)
This protocol describes the methanesulfonic acid (MsOH)-catalyzed Friedel-Crafts reaction to synthesize H2CBD, highlighting the control of regioselectivity through reaction time.
Materials:
-
Olivetol
-
1-Methylcyclohex-2-en-1-ol
-
Methanesulfonic acid (MsOH)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve olivetol and the allylic alcohol in CH2Cl2 at room temperature.
-
Add a catalytic amount of MsOH (e.g., 0.1 equivalents).
-
Stir the reaction at room temperature.
-
For the kinetic (abnormal-favored) product: Stop the reaction after a shorter time (e.g., 1 hour). This typically results in a mixture of normal and abnormal isomers.
-
For the thermodynamic (normal-favored) product: Allow the reaction to proceed for a longer duration (e.g., 24 hours) to allow for equilibration to the more stable normal isomer.
-
-
Quench the reaction and work up as appropriate.
-
Purify the products by column chromatography.
Data Summary
Table 1: Comparison of Oxidation Methods for Cannabidiol (CBD)
| Oxidation Method | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Base-Catalyzed Aerobic Oxidation | Ethanolic KOH, Petroleum Ether, Air | Erratic, ~20% at best | Simple reagents | Low and irreproducible yields, significant dimerization, scalability issues. |
| Modified Aerobic Oxidation | Ethanolic KOH, Petroleum Ether, O2, DMSO | ~50% | Improved yield over traditional method | Still prone to side reactions, scalability challenges. |
| λ5-Periodinane Oxidation | SIBX, EtOAc | 50-60% | High reproducibility and scalability, suppresses dimerization, general for various phytocannabinoids. | Requires stoichiometric amounts of a specialized reagent. |
| Takehira Reagent Oxidation | CuCl2, Hydroxylamine HCl | Not reported for quinone | - | Forms a mixture of hydroxyiminodienone and halogenated resorcinol, not the desired quinone. |
Visualizations
Regioselective Oxidation Pathways
References
Technical Support Center: ortho-CBNQ Experimental Controls and Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ortho-Cannabinolquinone (ortho-CBNQ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound, or o-Cannabinolquinone, is an oxidative byproduct of Cannabidiol (CBD).[1] As a cannabinoid quinone, it belongs to a class of compounds that have shown potential biological activities. For instance, a related cannabinoid quinone, HU-331 (a quinone of cannabidiol), has demonstrated anticancer properties by inhibiting topoisomerase IIα. While specific research on this compound is limited, its structural similarity to other bioactive quinones suggests potential applications in cancer research and other areas where quinone-mediated effects are relevant.
Q2: How can I be sure that the this compound in my sample is not an artifact?
A2: Since this compound is an oxidative byproduct of CBD, its presence can be a result of sample degradation. To minimize artifactual formation, it is crucial to handle and store CBD samples properly. This includes protection from light, air (oxygen), and high temperatures, as these factors can promote oxidation.[2] When studying other cannabinoids, the absence of this compound should be confirmed using appropriate analytical methods to ensure that the observed biological effects are not due to this degradation product.
Q3: What are the best practices for storing and handling this compound?
A3: To ensure the stability of this compound, it should be stored in a tightly sealed container, protected from light, and kept at a low temperature (ideally -20°C or below for long-term storage). For short-term use, refrigeration (2-8°C) may be sufficient. Solutions of this compound should be prepared fresh for each experiment whenever possible. If stock solutions need to be stored, they should be kept in a non-reactive solvent at low temperatures and protected from light.
Q4: What are the appropriate negative and positive controls for an experiment with this compound?
A4:
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, ethanol) should be added to cells at the same final concentration as in the experimental wells to account for any solvent-induced effects.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle serve as a baseline for normal cell behavior.
-
-
Positive Controls:
-
For Cytotoxicity Assays: A well-characterized cytotoxic agent (e.g., doxorubicin, staurosporine) should be used to confirm that the assay is working correctly and that the cells are responsive to cytotoxic stimuli.
-
For Oxidative Stress Assays: A known inducer of oxidative stress (e.g., hydrogen peroxide, menadione) can be used as a positive control.
-
For Topoisomerase II Inhibition Assays: If investigating this specific mechanism, a known topoisomerase II inhibitor like etoposide would be an appropriate positive control.
-
Q5: Where can I obtain an analytical standard for this compound?
A5: Obtaining a certified reference material (CRM) for this compound is crucial for accurate quantification and identification. Several chemical suppliers specialize in analytical standards for cannabinoids and their metabolites. It is recommended to source this compound from a reputable supplier that provides a certificate of analysis (CoA) with information on purity, identity, and storage conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity observed | Compound Degradation: this compound may have degraded due to improper storage or handling. | Ensure the compound is stored correctly (see FAQ A3). Use freshly prepared solutions for each experiment. Periodically check the purity of the stock solution using an appropriate analytical method (e.g., HPLC). |
| Low Compound Concentration: The concentration used may be too low to elicit a biological response. | Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration. | |
| Precipitation of this compound in cell culture media | Poor Solubility: Cannabinoids are often hydrophobic and can precipitate in aqueous media. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). When diluting into the final culture medium, add the stock solution dropwise while gently vortexing to ensure rapid dispersion. Consider using a lower final concentration or incorporating a solubilizing agent like a surfactant (e.g., Tween 80) or cyclodextrin, after validating that the agent itself does not interfere with the assay. |
| Solvent Shock: Rapid dilution of the organic stock solution into the aqueous medium can cause the compound to crash out of solution. | Perform a serial dilution of the stock solution in the culture medium to gradually decrease the solvent concentration. | |
| High background or off-target effects | Compound Impurity: The this compound sample may contain impurities that are causing non-specific effects. | Use a high-purity, certified analytical standard of this compound. Verify the purity of your compound using analytical techniques like HPLC or LC-MS/MS. |
| Non-specific reactivity: Quinones can be reactive molecules that interact with various cellular components. | Include appropriate controls to identify non-specific effects. For example, in a receptor-binding assay, include a competition experiment with an unlabeled ligand. | |
| Inconsistent results between experiments | Variability in Experimental Conditions: Minor variations in cell density, incubation time, or reagent concentrations can lead to inconsistent results. | Standardize all experimental parameters and document them meticulously. Use a consistent cell passage number and ensure cells are healthy and in the exponential growth phase. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentrations. | Calibrate pipettes regularly. Use appropriate pipetting techniques to ensure accuracy and precision. |
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. It is important to optimize these protocols for your specific cell lines and experimental conditions.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from a positive control (cells lysed with a lysis buffer).
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound in different cancer cell lines for illustrative purposes. Note: These values are examples and should be experimentally determined for your specific cell lines.
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) - Example Data |
| MCF-7 (Breast Cancer) | This compound | 48 | 15.2 |
| A549 (Lung Cancer) | This compound | 48 | 22.5 |
| HCT116 (Colon Cancer) | This compound | 48 | 18.9 |
| Doxorubicin (Positive Control) | Doxorubicin | 48 | 0.8 |
Visualizations
Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
Technical Support Center: Troubleshooting Unexpected Results with Ortho-Caged Quinoline (ortho-CQ) Compounds
Welcome to the technical support center for ortho-Caged Quinoline (ortho-CQ) compounds. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results and provide guidance on the effective use of these photoremovable protecting groups in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are ortho-CQ compounds and what are their primary applications?
Ortho-CQ compounds are a class of photoremovable protecting groups ("caged compounds") built on a quinoline scaffold. They are designed to be biologically inert until they are exposed to a specific wavelength of light. Upon photolysis, they release a biologically active molecule (e.g., a neurotransmitter like glutamate or GABA) with high spatial and temporal precision. Their primary application is in neuroscience research to study signaling pathways, map neural circuits, and investigate the function of receptors and ion channels.
Q2: What is the general principle behind the "uncaging" of ortho-CQ compounds?
The uncaging process relies on photolysis. The ortho-CQ compound absorbs a photon of light, which triggers a photochemical reaction that cleaves the bond holding the "caging" group to the active molecule. This process is often highly efficient and can be triggered by a brief pulse of light. For enhanced spatial resolution, particularly in thick tissue samples like brain slices, two-photon excitation is often employed.
Q3: What are the key advantages of using two-photon excitation for uncaging ortho-CQ compounds?
Two-photon excitation uses a longer wavelength of light (typically in the near-infrared range) which has several advantages over single-photon (UV light) excitation:
-
Deeper tissue penetration: Longer wavelengths scatter less in biological tissue, allowing for uncaging at greater depths.
-
Reduced phototoxicity: The lower energy of the individual photons outside the focal point minimizes damage to surrounding tissue.
-
High spatial resolution: The non-linear nature of two-photon absorption confines the uncaging event to a very small focal volume (on the order of a femtoliter), enabling subcellular precision.
Q4: How do I choose the correct wavelength for uncaging my ortho-CQ compound?
The optimal wavelength depends on the specific chemical structure of your ortho-CQ derivative. For two-photon uncaging of quinoline-based compounds, wavelengths in the range of 720-900 nm are commonly used. It is crucial to consult the manufacturer's specifications or the relevant scientific literature for your specific compound. The choice of wavelength is also critical when using multiple caged compounds in the same experiment to ensure wavelength orthogonality (i.e., the ability to selectively uncage one compound without affecting the other).
Q5: How can I be sure that the ortho-CQ compound itself is not having an effect on my experimental system?
This is a critical control experiment. Before photolysis, the caged compound should be biologically inert. To verify this, you should perfuse your sample with the ortho-CQ compound in the dark and look for any changes in your baseline measurements (e.g., membrane potential, firing rate, or downstream signaling events). Any significant changes suggest an "off-target" effect of the caged compound itself.[1]
Troubleshooting Guides
Issue 1: Low or No Uncaging Efficiency
You observe a weak or absent biological response upon light application.
| Possible Cause | Recommended Solution |
| Incorrect Wavelength or Laser Power | Verify the optimal one-photon or two-photon excitation wavelength for your specific ortho-CQ compound. Gradually increase the laser power, being mindful of potential phototoxicity. |
| Low Quantum Yield of the Compound | The quantum yield (Φu) is an intrinsic property of the caged compound, representing the efficiency of photolysis. If the quantum yield is inherently low, a higher light dose (power x duration) will be required. Consider using a different caged compound with a higher documented quantum yield. |
| Compound Degradation | Ortho-CQ compounds can be sensitive to prolonged light exposure, high temperatures, and extreme pH. Store the compound protected from light and at the recommended temperature. Prepare fresh solutions for each experiment. |
| Suboptimal Buffer Conditions | The pH of the experimental buffer can influence the stability and uncaging efficiency of some compounds. Ensure your buffer pH is within the recommended range for your ortho-CQ compound. |
| Laser Misalignment or Focus Issues | For two-photon uncaging, precise focusing of the laser at the target location is critical. Use a fluorescent marker to align and focus the laser beam accurately. |
Issue 2: Off-Target Effects or Non-Specific Responses
You observe biological effects before uncaging or in areas not targeted by the laser.
| Possible Cause | Recommended Solution |
| Biological Activity of the Caged Compound | Some caged compounds can have weak agonist or antagonist activity at certain receptors even before photolysis.[1] Perform control experiments by applying the caged compound without photolysis to quantify any baseline effects. If significant, consider a different caged compound. |
| Spontaneous Hydrolysis | Some caged compounds can slowly hydrolyze and release the active molecule without light stimulation. Prepare fresh solutions and apply the compound just before the experiment. |
| Contamination of the Caged Compound | The synthesis of caged compounds can sometimes leave residual amounts of the free, active molecule. High-purity compounds are essential. If contamination is suspected, purify the compound or obtain a new, high-quality batch. |
| Phototoxicity | High laser power can cause cellular damage, leading to non-specific responses. Use the minimum laser power and duration necessary to achieve effective uncaging. Monitor cell health throughout the experiment. |
Issue 3: Poor Solubility or Precipitation of the Compound
The ortho-CQ compound does not dissolve well in your experimental buffer or precipitates out of solution.
| Possible Cause | Recommended Solution |
| Hydrophobicity of the Compound | Many caged compounds have limited aqueous solubility. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your preparation. |
| Incorrect Buffer Composition | The salt concentration and pH of the buffer can affect solubility. Consult the manufacturer's guidelines for recommended buffer conditions. |
| Low Temperature | Solubility can decrease at lower temperatures. If your experiments are performed at room temperature or below, ensure the compound remains in solution. Gentle warming and sonication may help, but be cautious of compound stability. |
Data Presentation: Photochemical Properties of Quinoline-Based Caged Compounds
The efficiency of a caged compound is determined by several key parameters. Below is a summary of these properties for some published quinoline-based photoremovable protecting groups. This data can serve as a reference for what to expect from ortho-CQ compounds.
| Caging Chromophore | Leaving Group (Released Molecule) | One-Photon Quantum Yield (Φu) | Two-Photon Uncaging Cross-Section (δu) (GM) | Optimal 2P Wavelength (nm) | Reference |
| CyHQ | Acetate | 0.88 | 2.64 | ~740 | [2][3] |
| BHQ | Acetate | 0.29 | 0.59 | ~740 | [2] |
| DMAQ | Acetate | 0.03 | 0.20 | ~800 | |
| DEAC450 | GABA | 0.39 | High at 900 nm | 900 |
Note: GM stands for Goeppert-Mayer units. A higher δu value indicates greater two-photon uncaging efficiency.
Experimental Protocols
Example Protocol: Two-Photon Uncaging of a Hypothetical ortho-CQ-Glutamate in Brain Slices
This protocol provides a general framework. Specific parameters such as laser power, pulse duration, and compound concentration should be optimized for each experimental setup.
-
Preparation of Brain Slices: Prepare acute hippocampal or cortical brain slices (300-400 µm thick) from a rodent model using standard procedures. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Preparation of ortho-CQ-Glutamate Solution: Prepare a 100 mM stock solution of ortho-CQ-Glutamate in DMSO. On the day of the experiment, dilute the stock solution into aCSF to a final working concentration of 1-5 mM. Protect the solution from light.
-
Electrophysiological Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest in a brain slice under a two-photon microscope.
-
Laser Setup and Calibration: Use a Ti:Sapphire laser tuned to the optimal two-photon excitation wavelength for ortho-CQ-Glutamate (e.g., 740 nm). Calibrate the laser power to deliver a known intensity at the focal plane.
-
Uncaging Procedure:
-
Bath-apply the ortho-CQ-Glutamate solution to the brain slice.
-
Position the laser spot adjacent to a dendritic spine or a specific dendritic region of the patched neuron.
-
Deliver a short laser pulse (e.g., 1-5 ms) to uncage the glutamate.
-
Record the resulting excitatory postsynaptic current (EPSC) or potential (EPSP).
-
-
Data Analysis: Measure the amplitude, rise time, and decay time of the uncaging-evoked response. Correlate the response with the laser power and pulse duration to determine the optimal uncaging parameters.
-
Control Experiments:
-
Record baseline activity with the ortho-CQ-Glutamate in the bath before any photostimulation to check for off-target effects.
-
Apply laser pulses to a region of the slice without the caged compound to control for any light-induced artifacts.
-
Apply a glutamate receptor antagonist to confirm that the observed response is mediated by glutamate receptors.
-
Mandatory Visualizations
Caption: A typical experimental workflow for two-photon uncaging of ortho-CQ-glutamate.
Caption: A simplified signaling pathway initiated by the photolytic release of glutamate.
References
Validation & Comparative
A Comparative Guide to ortho- and para-Cannabinoquinones for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ortho-cannabinoquinones (ortho-CBNQ) and para-cannabinoquinones, focusing on their chemical properties, biological activities, and underlying mechanisms of action. The information presented is supported by available experimental data to aid in the evaluation of these compounds for further research and therapeutic development.
Chemical Structure and Properties
Ortho- and para-cannabinoquinones are oxidized derivatives of cannabinoids. Their fundamental difference lies in the relative positions of the two carbonyl groups on the quinone ring, which significantly influences their chemical stability and biological activity. The regioselectivity of the oxidation of cannabinoid precursors is a critical factor in determining whether an ortho- or para-quinone is formed and can be controlled by the choice of oxidizing agent and reaction conditions.[1] Generally, para-cannabinoquinones are considered to be more chemically stable than their ortho-counterparts.[2]
A key distinction between the two isomers can be observed using Nuclear Magnetic Resonance (NMR) spectroscopy. In 13C NMR spectra, the carbonyl signals of ortho-cannabinoquinones resonate at a significantly lower field (δC 175–180 ppm) compared to para-cannabinoquinones (δC 185–190 ppm).[1] Additionally, the single proton signal on the quinone ring is markedly downfield-shifted in ortho-isomers.[1]
Data Presentation: Physicochemical and Spectroscopic Properties
| Property | ortho-Cannabinoquinones | para-Cannabinoquinones | Reference |
| Relative Stability | Generally less stable | Generally more stable | [2] |
| 13C NMR (Carbonyl) | δC 175–180 ppm | δC 185–190 ppm | |
| 1H NMR (Quinone H) | Markedly downfield shifted | - |
Biological Activity: A Comparative Overview
Both ortho- and para-cannabinoquinones have demonstrated promising biological activities, particularly in the realm of oncology and immunology. However, a direct quantitative comparison of their potencies is often challenging due to a lack of studies that evaluate both isomers under identical experimental conditions.
Anticancer Activity
Table 1: Anticancer Activity of Cannabinoquinones
| Compound Type | Target Cell Line | IC50 Value | Mechanism of Action | Reference |
| para-Cannabinoquinone (HU-331) | Raji, Jurkat | Available (qualitative) | Topoisomerase IIα inhibition | |
| ortho-Cannabinoquinone | Various | Data not available | Data not available |
Immunomodulatory Activity
The immunomodulatory properties of cannabinoquinones are of significant interest. VCE-004.8, a synthetic derivative of a para-cannabinoquinone, is currently in clinical development for the treatment of scleroderma. This compound acts as a dual agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ) and the cannabinoid receptor 2 (CB2), both of which are key targets in inflammatory and fibrotic diseases. While O-methylated cannabinoquinones have been shown to modulate the Nrf2-Bach1 axis, specific data directly comparing the immunomodulatory activity of ortho- and para-CBNQ at these receptors is limited.
Table 2: Immunomodulatory Activity of Cannabinoquinones
| Compound Type | Target Receptor | Potency (EC50/Ki) | Signaling Pathway | Reference |
| para-Cannabinoquinone Derivative (VCE-004.8) | PPARγ | Data not available | PPARγ Activation | |
| CB2 | Data not available | CB2 Activation | ||
| ortho-Cannabinoquinone | PPARγ | Data not available | Data not available | |
| CB2 | Data not available | Data not available |
Signaling Pathways
The signaling pathways modulated by para-cannabinoquinones are better characterized than those of their ortho-isomers. The activation of PPARγ and CB2 receptors by para-cannabinoquinone derivatives initiates a cascade of intracellular events that lead to anti-inflammatory and anti-fibrotic effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ortho- and para-cannabinoquinones. Below are outlines of key experimental protocols.
Synthesis of Cannabinoquinones
The synthesis of ortho- and para-cannabinoquinones from a common cannabinoid precursor can be directed by the choice of the oxidizing agent.
Protocol for the Synthesis of para-Cannabidiol Quinone (HU-331): A common method for the synthesis of para-cannabidiol quinone (HU-331) involves the oxidation of cannabidiol (CBD). A detailed protocol can be found in the work by Kogan et al. (2007), which often involves aerobic oxidation in the presence of a base. A more reproducible and scalable method utilizes λ5-periodinanes like SIBX (stabilized 1-hydroxy-1λ5,2-benziodoxole-1,3-dione).
Protocol for the Synthesis of ortho-Cannabinoquinones: The synthesis of ortho-quinones can be achieved by the oxidation of O-methylated cannabinoid precursors with λ5-iodanes. The methylation step prevents the post-oxidative tautomeric equilibration that would otherwise lead to the more stable para-isomer.
Topoisomerase II Inhibition Assay
This assay is critical for evaluating the anticancer potential of cannabinoquinones.
References
A Comparative Analysis of the Biological Activities of ortho-Cannabidiol-Quinone and Cannabidiol
A comprehensive guide for researchers and drug development professionals on the biological activities of cannabidiol (CBD) and its oxidative metabolite, ortho-cannabidiol-quinone (ortho-CBNQ). This guide provides a comparative overview of their mechanisms of action, biological effects, and the experimental data supporting these findings.
Introduction
Cannabidiol (CBD), a major non-psychoactive phytocannabinoid from the Cannabis sativa plant, has garnered significant attention for its therapeutic potential across a wide range of physiological and pathological conditions. Its biological activity is multifaceted, involving interactions with a variety of molecular targets. The oxidative metabolism of CBD can lead to the formation of various derivatives, including cannabidiol-quinones. Among these, ortho-cannabidiol-quinone (this compound) is a potential metabolite, yet its biological profile remains largely unexplored in comparison to its parent compound, CBD, and its more studied para-isomer, HU-331. This guide aims to provide a detailed comparison of the known biological activities of CBD and the limitedly understood profile of this compound, highlighting areas of established knowledge and significant research gaps.
Cannabidiol (CBD): A Multi-Target Compound
CBD's therapeutic effects are attributed to its interaction with a wide array of molecular targets beyond the classical cannabinoid receptors. Its biological activities include anti-inflammatory, antioxidant, neuroprotective, and anxiolytic effects.
Mechanism of Action of CBD
CBD's mechanism of action is complex and involves multiple pathways:
-
Endocannabinoid System: CBD has a low affinity for the orthosteric sites of cannabinoid receptors CB1 and CB2 but can act as a negative allosteric modulator of CB1.
-
Ion Channels: It modulates the activity of several transient receptor potential (TRP) channels, including TRPV1, which is involved in pain perception.
-
Orphan Receptors: CBD is an agonist of the G protein-coupled receptor 55 (GPR55).
-
Nuclear Receptors: It activates peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is involved in metabolic regulation and inflammation.
-
Neurotransmitter Systems: CBD influences the serotonergic system by acting as an agonist at the 5-HT1A receptor.
Key Biological Activities of CBD
| Biological Activity | Key Molecular Targets/Pathways | Supporting Experimental Evidence |
| Anti-inflammatory | CB2, Adenosine A2A receptors, PPARγ, Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6) | CBD treatment in animal models of inflammation has been shown to reduce edema and inflammatory markers. In vitro studies demonstrate decreased cytokine release from immune cells.[1] |
| Antioxidant | Direct radical scavenging, Modulation of cellular redox state | Studies have shown that CBD can reduce oxidative stress in various cell and animal models of diseases associated with oxidative damage. |
| Neuroprotective | CB2, Adenosine A2A receptors, GPR55, Regulation of intracellular calcium | In models of neurodegenerative diseases, CBD has been shown to protect neurons from excitotoxicity and oxidative stress. |
| Anticonvulsant | Modulation of TRPV1 channels and GPR55 | Clinical trials have demonstrated the efficacy of CBD (Epidiolex®) in reducing seizure frequency in certain forms of epilepsy. |
| Anxiolytic | 5-HT1A receptor agonism | Studies in both animals and humans have shown that CBD can reduce anxiety-like behaviors and symptoms. |
ortho-Cannabidiol-Quinone (this compound): An Enigmatic Metabolite
In stark contrast to the wealth of data on CBD, specific biological information for this compound is exceptionally limited. Most research on cannabidiol-quinones has focused on the para-isomer, HU-331, which is a potent anti-cancer agent and a specific inhibitor of DNA topoisomerase II.[2][3][4] It is crucial to note that the biological activities of positional isomers can differ significantly.
Known Information about this compound and Related Quinones
-
Formation: this compound is an oxidative byproduct of CBD.[5]
-
Stability: Some synthetic ortho-quinone derivatives of cannabinoids have been reported to be stable.
-
Cytotoxicity of Cannabidiol-Quinones: Studies on "cannabidiol-quinone" (isomer often unspecified, but likely the more stable para-isomer, HU-331) have demonstrated significant cytotoxicity in various cancer cell lines. For instance, a study on human umbilical vascular endothelial cells (HUVECs) showed that cannabidiol-quinone (CBD-Q) was more toxic than CBD. Another study on colon cancer cells found that a quinone derivative of CBD (CBD-HQ) exhibited cytotoxic effects.
-
Receptor Activity of a Quinone Derivative: A synthetic derivative of cannabidiol quinone, VCE-004.8, has been shown to act as a dual agonist of PPARγ and CB2 receptors, with anti-inflammatory and neuroprotective effects. However, this is a modified structure and not this compound itself.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used to assess the biological activities of CBD. Similar protocols would be applicable to the study of this compound.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., CBD or this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of viable cells is calculated relative to a vehicle-treated control.
-
-
Receptor Binding Assays
-
Radioligand Binding Assay: This technique is used to determine the affinity of a compound for a specific receptor.
-
Protocol:
-
Cell membranes expressing the receptor of interest (e.g., CB1 or CB2) are prepared.
-
The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The data is analyzed to determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.
-
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways modulated by CBD.
Caption: Simplified signaling pathway of CBD's anti-inflammatory effects.
Caption: Overview of CBD's neuroprotective mechanisms.
Conclusion and Future Directions
The biological activities of cannabidiol are well-documented, with a broad range of effects mediated by its interaction with multiple molecular targets. This has led to its investigation and use in various therapeutic areas. In contrast, its oxidative metabolite, ortho-cannabidiol-quinone, remains a largely uncharacterized compound. While research on the related para-isomer, HU-331, suggests that cannabidiol-quinones may possess potent biological activities, particularly cytotoxicity, there is a critical need for specific studies on the ortho-isomer.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head studies comparing the biological effects of this compound and CBD are essential to understand the pharmacological consequences of this metabolic conversion.
-
Receptor Profiling: Comprehensive screening of this compound against a wide panel of receptors and enzymes is needed to identify its primary molecular targets.
-
In Vivo Studies: Animal models are required to assess the pharmacokinetic profile and systemic effects of this compound.
A thorough understanding of the biological activities of this compound is crucial for a complete picture of CBD's pharmacology and for assessing the potential contribution of its metabolites to its overall therapeutic and toxicological profile. This knowledge will be invaluable for the rational design of new cannabinoid-based therapeutics and for ensuring the safe and effective use of CBD-containing products.
References
- 1. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]
- 2. HU-331 - Wikipedia [en.wikipedia.org]
- 3. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
Ortho-CBNQ Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comparative analysis of ortho-Cannabinolquinone (ortho-CBNQ), a lesser-studied oxidative byproduct of Cannabidiol (CBD), by contextualizing its potential receptor interactions against those of major cannabinoids.
Given the limited direct research on this compound's receptor binding profile, this guide leverages data from well-characterized cannabinoids—Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabinol (CBN)—to offer a predictive overview. As an oxidative byproduct of CBD, the cross-reactivity profile of this compound can be preliminarily inferred from the known targets of its parent compound and related cannabinoids. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual diagrams of key signaling pathways and experimental workflows to aid in the design of future studies.
Comparative Receptor Binding Affinities of Major Cannabinoids
The following table summarizes the binding affinities (Ki in nM) of THC, CBD, and CBN for their primary targets, the cannabinoid receptors CB1 and CB2, as well as other known off-target receptors. Lower Ki values indicate higher binding affinity. Due to the nature of scientific research, these values are compiled from various studies and should be considered as representative rather than absolute.
| Receptor | Δ⁹-tetrahydrocannabinol (THC) Ki (nM) | Cannabidiol (CBD) Ki (nM) | Cannabinol (CBN) Ki (nM) |
| CB1 | 6-41[1] | >1000[2] | - |
| CB2 | 0.4-42[1] | >1000[2] | - |
| TRPV1 | NA (too high)[1] | - | - |
| TRPV2 | 650 | - | - |
| TRPV3 | 9500 | - | - |
| TRPV4 | 8500 | - | - |
| TRPA1 | 230 | - | - |
| GPR55 | 8-8.9 | - | - |
Cannabinoid Receptor Signaling Pathway
The primary targets of many cannabinoids are the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs). Upon activation, these receptors initiate a cascade of intracellular signaling events that modulate various physiological processes. The diagram below illustrates the canonical signaling pathway for cannabinoid receptors.
Experimental Workflow for Receptor Cross-Reactivity Screening
To assess the cross-reactivity of a compound like this compound, a systematic experimental approach is required. The following diagram outlines a typical workflow for screening a compound against a panel of receptors.
References
A Comparative Analysis of the Efficacy of ortho-CBNQ and Synthetic Cannabinoids
A note to the reader: This guide provides a comparative overview of the efficacy of various cannabinoid compounds. While the initial intent was to include ortho-CBNQ (o-Cannabinolquinone), a comprehensive search of scientific literature and databases has revealed a significant lack of publicly available experimental data on its pharmacological activity, including its efficacy and receptor binding affinity at cannabinoid receptors. One available source identifies this compound as an oxidative byproduct of Cannabidiol (CBD), but provides no further pharmacological details.[1] Therefore, a direct comparison of this compound with synthetic cannabinoids is not possible at this time.
This guide will proceed with a detailed comparison of the efficacy of well-characterized synthetic cannabinoids, such as JWH-018 and CP-55,940, in relation to the naturally occurring psychoactive cannabinoid, Δ⁹-tetrahydrocannabinol (THC).
Introduction to Synthetic Cannabinoids
Synthetic cannabinoids (SCs) are a broad class of compounds designed to mimic the effects of THC, the primary psychoactive component in cannabis.[2][3][4] Many SCs, however, exhibit significantly higher binding affinities and greater efficacy at the cannabinoid receptors, CB1 and CB2, compared to THC.[2] This heightened potency is believed to contribute to the more intense and often unpredictable physiological and psychological effects associated with their use. This guide will delve into the quantitative measures of efficacy for prominent synthetic cannabinoids, detail the experimental methods used to determine these values, and illustrate the key signaling pathways involved.
Quantitative Comparison of Cannabinoid Efficacy
The efficacy of a cannabinoid is typically characterized by its binding affinity (Ki) for the cannabinoid receptors and its functional potency (EC50) in cellular assays. The Ki value represents the concentration of a ligand that will bind to 50% of the receptors in the absence of a competitor, with lower values indicating higher affinity. The EC50 value is the concentration of a ligand that induces a response halfway between the baseline and maximum effect.
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Agonist Type |
| JWH-018 | Human CB1 | 9.00 ± 5.00 | - | Full Agonist |
| Human CB2 | 2.94 ± 2.65 | - | Full Agonist | |
| CP-55,940 | CB1 | 0.6 - 5.0 | 3.4 (G-protein binding) | Full Agonist |
| CB2 | 0.7 - 2.6 | - | Full Agonist | |
| Δ⁹-THC | CB1 | 15.6 x 10⁻³ M (approximately) | 167.4 (G-protein binding) | Partial Agonist |
| CB2 | - | - | Partial Agonist |
Note: The binding affinity for Δ⁹-THC from the provided source was given in Molar (M) and has been noted as approximate. Direct comparison of Ki values should be made with caution due to variations in experimental conditions across different studies.
Key Signaling Pathways
The primary mechanism of action for both synthetic and natural cannabinoids involves the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors initiate a cascade of intracellular signaling events.
Activation of the CB1 receptor by an agonist leads to the dissociation of the G-protein subunits Gαi/o and Gβγ. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. Furthermore, signaling through the CB1 receptor can also activate the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Experimental Methodologies
The determination of cannabinoid efficacy relies on a suite of in vitro assays. Below are detailed protocols for three key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the ability of a test compound (e.g., a synthetic cannabinoid) to displace a radiolabeled ligand from the cannabinoid receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Preparation: Serial dilutions of the test compound are prepared.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in a 96-well plate. A set of wells containing only membranes and radioligand serves as the total binding control, and another set with an excess of a non-radiolabeled ligand serves as the non-specific binding control.
-
Filtration: The incubation is terminated by rapid filtration through the filter plates, which traps the cell membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: A scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
-
Objective: To quantify the extent to which a cannabinoid agonist stimulates the binding of [³⁵S]GTPγS to G-proteins coupled to cannabinoid receptors.
-
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test compound (agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with GDP to ensure that G-proteins are in their inactive, GDP-bound state.
-
Incubation: The membranes are then incubated with varying concentrations of the agonist and a fixed concentration of [³⁵S]GTPγS.
-
Filtration and Washing: Similar to the radioligand binding assay, the reaction is terminated by filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.
-
-
Data Analysis: The data is analyzed to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding) and the Emax (the maximum stimulation observed).
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
-
Objective: To determine the ability of a cannabinoid agonist to inhibit the production of cAMP in whole cells.
-
Materials:
-
Whole cells expressing CB1 or CB2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (agonist).
-
cAMP assay kit (e.g., based on HTRF, BRET, or ELISA).
-
-
Procedure:
-
Cell Culture: Cells are cultured in appropriate plates.
-
Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Stimulation: Cells are treated with varying concentrations of the cannabinoid agonist in the presence of forskolin. Forskolin stimulates adenylyl cyclase, leading to an increase in cAMP. The agonist, acting through the Gαi/o pathway, will inhibit this stimulation.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay format provided by the kit.
-
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the agonist that causes 50% inhibition of forskolin-stimulated cAMP production) can be determined.
Experimental Workflow
The general workflow for assessing the efficacy of a novel cannabinoid compound involves a series of sequential in vitro experiments.
Conclusion
The available data clearly indicate that many synthetic cannabinoids, such as JWH-018 and CP-55,940, are potent, full agonists at cannabinoid receptors, distinguishing them from the partial agonism of THC. This difference in efficacy is a critical factor in understanding their distinct pharmacological and toxicological profiles. The lack of data on this compound highlights a gap in the current understanding of cannabinoid chemistry and pharmacology. Further research is warranted to characterize the activity of this and other cannabinoid-related compounds to provide a more complete picture of their potential effects. For researchers, scientists, and drug development professionals, a thorough understanding of the methodologies outlined in this guide is essential for the accurate assessment and comparison of novel cannabinoid compounds.
References
A Head-to-Head Comparison: Quinazolinone Derivatives and Their Precursors
Quinazolinone derivatives are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities.[1][2] These synthesized molecules stand in contrast to their relatively simple and often biologically inert precursors. The transformation from a basic precursor, such as 2-aminobenzoic acid, to a complex quinazolinone scaffold unlocks a diverse range of biological functions, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][3]
Comparative Data Summary
The following table summarizes the key differences between common quinazolinone precursors and the resulting quinazolinone derivatives based on available data.
| Feature | Precursors (e.g., 2-Aminobenzoic Acid, 2-Aminobenzamide) | Quinazolinone Derivatives |
| Chemical Structure | Simple substituted benzene rings (e.g., anthranilic acid and its amide).[4] | Fused heterocyclic system of a benzene ring and a pyrimidinone ring. |
| Synthesis Role | Starting materials for chemical synthesis. | Final products of multi-step synthesis, often a pharmacophore. |
| Biological Activity | Generally considered biologically inactive in the context of the final drug's target, serving as a chemical scaffold. | Exhibit a wide range of potent biological activities, including anticancer, DPP-4 inhibition, and antimicrobial effects. |
| Mechanism of Action | Not applicable as therapeutic agents. | Interact with specific biological targets such as enzymes (e.g., DPP-4, tyrosine kinases) and receptors to modulate signaling pathways. |
| Therapeutic Potential | None directly; their value lies in their use for synthesizing active compounds. | High, with some derivatives being investigated as potential therapeutic agents for various diseases. |
Experimental Protocols
A common method for the synthesis of 2-substituted quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamide with various aldehydes.
Synthesis of 2-Substituted Quinazolin-4(3H)-ones
-
Materials: 2-aminobenzamide (anthranilamide), various aldehydes, dimethyl sulfoxide (DMSO).
-
Procedure:
-
A mixture of 2-aminobenzamide and a selected aldehyde is prepared in an open flask.
-
Dimethyl sulfoxide (DMSO) is added as the solvent.
-
The reaction mixture is heated to a temperature between 100 and 120 °C.
-
The progress of the reaction is monitored.
-
Upon completion, the mixture is cooled, and the product is isolated and purified.
-
-
Characterization: The synthesized compounds are typically characterized using spectroscopic methods such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).
Visualizing Synthesis and Action
To better understand the relationship between precursors and the final products, as well as their biological implications, the following diagrams illustrate a general synthesis workflow and a key signaling pathway often modulated by quinazolinone derivatives.
Caption: General workflow for the synthesis of 2-substituted quinazolin-4(3H)-ones.
Many quinazolinone derivatives with anticancer properties have been shown to modulate the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.
Caption: Inhibition of the PI3K/AKT signaling pathway by quinazolinone derivatives.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of ortho-CBNQ
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery, a comprehensive understanding of a compound's mechanism of action is paramount. This guide provides an in-depth comparative analysis of ortho-Cannabinolquinone (ortho-CBNQ), an oxidative byproduct of cannabidiol, against established quinone-based therapeutic agents. This report is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to elucidate the distinct and shared pathways through which these compounds exert their biological effects.
Executive Summary
This guide dissects the mechanism of action of this compound by comparing it with two well-characterized quinone-containing drugs, Doxorubicin and Lapachol, as well as a structurally related para-quinone derivative of cannabidiol, HU-331. While this compound's precise molecular interactions are still under active investigation, this comparison leverages the known pathways of these analogous compounds to highlight potential mechanisms, including the generation of reactive oxygen species (ROS), interaction with DNA, and modulation of key signaling pathways such as NF-κB.
Comparative Analysis of Quinone Compounds
The following table summarizes the key mechanistic features and available quantitative data for this compound and its comparators.
| Compound | Primary Mechanism of Action | Secondary Mechanism(s) | Cytotoxicity (IC50) | Notes |
| This compound | Under Investigation | Potential anti-inflammatory and neuroprotective effects.[1] | Data Not Available | Oxidative byproduct of Cannabidiol. |
| HU-331 (para-CBNQ) | Specific inhibitor of Topoisomerase II.[2][3][4][5] | Anti-angiogenic. Does not generate ROS. | Data Not Available | A synthetic para-quinone derivative of cannabidiol. |
| Doxorubicin | DNA intercalation and inhibition of Topoisomerase II. | Generation of reactive oxygen species (ROS). | Cell line dependent | Widely used chemotherapy agent. |
| Lapachol | Interference with mitochondrial electron transport chain. | Generation of ROS, induction of DNA damage. | Cell line dependent | A natural naphthoquinone. |
| VCE-004.8 | Dual agonist of PPARγ and CB2 receptors; HIF stabilization. | Anti-inflammatory and neuroprotective. | Neuroprotective EC50: ~10 µM in SH-SY5Y cells. | An aminoquinone derivative of cannabidiol. |
Postulated Signaling Pathways for this compound
Based on the known activities of related quinone compounds and cannabinoids, several signaling pathways are hypothesized to be modulated by this compound.
Caption: Postulated signaling pathways for this compound.
Experimental Workflows for Mechanism Validation
To rigorously validate the mechanism of action of this compound, a series of well-established experimental protocols are proposed.
Caption: Experimental workflow for validating this compound's mechanism.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound and comparator compounds that inhibits cell viability by 50% (IC50).
Methodology:
-
Seed cells (e.g., a relevant cancer cell line or neuronal cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound, Doxorubicin, Lapachol, and HU-331 for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Assay)
Objective: To measure the intracellular generation of ROS upon treatment with this compound and comparator compounds.
Methodology:
-
Seed cells in a 96-well black plate and allow them to adhere overnight.
-
Treat cells with the test compounds for the desired time.
-
Wash the cells with a serum-free medium.
-
Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution and incubate for 30-60 minutes at 37°C.
-
Wash the cells to remove excess DCFH-DA.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader. Increased fluorescence indicates higher levels of intracellular ROS.
NF-κB Activity Assay (Luciferase Reporter Assay)
Objective: To assess the effect of this compound on the NF-κB signaling pathway.
Methodology:
-
Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of this compound would indicate inhibition of the NF-κB pathway.
DNA Intercalation Assay (Ethidium Bromide Displacement Assay)
Objective: To determine if this compound can intercalate into DNA.
Methodology:
-
Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide (EtBr).
-
Measure the initial fluorescence of the ctDNA-EtBr complex (excitation ~520 nm, emission ~600 nm).
-
Titrate the ctDNA-EtBr solution with increasing concentrations of this compound.
-
Measure the fluorescence intensity after each addition. A decrease in fluorescence intensity suggests that this compound is displacing EtBr from the DNA, indicating intercalation.
Topoisomerase II Inhibition Assay (Decatenation Assay)
Objective: To evaluate the inhibitory effect of this compound on topoisomerase II activity.
Methodology:
-
Incubate purified human topoisomerase IIα with kinetoplast DNA (kDNA) in the presence of ATP and varying concentrations of this compound or a known inhibitor (e.g., Doxorubicin).
-
Stop the reaction and separate the decatenated DNA minicircles from the catenated kDNA network using agarose gel electrophoresis.
-
Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize it under UV light.
-
Inhibition of topoisomerase II will result in a decrease in the amount of decatenated minicircles compared to the untreated control.
Conclusion
The validation of this compound's mechanism of action is a critical step in its development as a potential therapeutic agent. By employing the rigorous experimental protocols outlined in this guide and comparing its activity profile to well-understood quinone compounds, researchers can build a comprehensive understanding of its molecular targets and signaling pathways. This comparative approach will not only elucidate the unique properties of this compound but also strategically position it within the broader landscape of quinone-based therapeutics. Further investigation is warranted to generate the necessary quantitative data to fully populate the comparative framework presented here and to solidify the therapeutic potential of this novel cannabinoid derivative.
References
- 1. The Impact of a Quinone Scaffold on Thermo-TRPs Modulation by Dimethylheptyl Phytocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HU-331 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. HU-331, a novel cannabinoid-based anticancer topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HU-331 is a catalytic inhibitor of topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
Ortho-Cannabinol Quinone (ortho-CBNQ): A Comparative Analysis of its Cytotoxic Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of ortho-cannabinol quinone (ortho-CBNQ), also known as HU-331, against other cannabinoid quinones. The information presented herein is based on available experimental data to facilitate an objective evaluation of its potential as an anti-cancer agent.
Executive Summary
This compound (HU-331), a quinone derivative of cannabidiol, has demonstrated potent cytotoxic activity against a range of cancer cell lines.[1][2] Experimental data indicates that this compound is significantly more cytotoxic than other cannabinoid quinones, including the para-quinone derivative of tetrahydrocannabinol (THC).[3][4] Its mechanism of action primarily involves the inhibition of DNA topoisomerase II, an essential enzyme for cell proliferation.[5] This guide summarizes the available quantitative data, details the experimental protocols for cytotoxicity assessment, and visualizes the proposed mechanism of action.
Data Presentation: Comparative Cytotoxicity
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. The following table summarizes the reported IC50 values for this compound (HU-331) against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (HU-331) | Raji | Burkitt's Lymphoma | < 10 | |
| Jurkat | T-cell Leukemia | < 10 | ||
| HT-29 | Colorectal Carcinoma | < 10 | ||
| MDA-MB-231 | Breast Cancer | low micromolar |
Note: While direct side-by-side IC50 data for a comparative para-cannabinol quinone from the same study is limited, literature suggests that the quinone of THC (a para-quinone) is significantly less active than HU-331.
Experimental Protocols
The determination of cytotoxic activity and IC50 values is commonly performed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for Cytotoxicity
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., Raji, Jurkat, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (HU-331) and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: A serial dilution of the test compounds (e.g., this compound) is prepared in the culture medium. The medium from the cell plates is replaced with the medium containing the various concentrations of the compounds. Control wells containing medium with vehicle (e.g., DMSO) but no compound are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Experimental Workflow: Cytotoxicity Assessment using MTT Assay
References
- 1. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid Quinones—A Review and Novel Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HU-331 - Wikipedia [en.wikipedia.org]
Assessing the Specificity of ortho-CBNQ Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cannabinoid research presents exciting opportunities for therapeutic innovation. Among the vast array of cannabinoid derivatives, ortho-cannabinolquinone (ortho-CBNQ) has emerged as a molecule of interest. However, a thorough understanding of its binding specificity is paramount to advancing its potential therapeutic applications and identifying any potential off-target liabilities. Due to the limited publicly available data on this compound, this guide provides a comparative framework using well-characterized cannabinoids and synthetic ligands to illustrate the methodologies and data presentation crucial for assessing binding specificity. This guide will delve into established experimental protocols and showcase how to present binding data for effective comparison.
Comparative Binding Profiles of Cannabinoid Receptor Ligands
To contextualize the potential binding profile of this compound, it is useful to compare it with other known cannabinoid receptor ligands. The following table summarizes the binding affinities of Cannabigerol (CBG), Cannabidiol (CBD), the synthetic agonist WIN55,212-2, and the endocannabinoid metabolite analogue AM404 for various molecular targets. This data highlights the promiscuous nature of some of these compounds, which can interact with multiple receptor systems beyond the canonical cannabinoid receptors CB1 and CB2.
| Compound | Target | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Reference |
| Cannabigerol (CBG) | CB1 Receptor | 381 nM - 897 nM | Partial Agonist | [1][2][3] |
| CB2 Receptor | 153 nM - 2.6 µM | Partial Agonist | [1][2] | |
| α2-Adrenoceptor | - | 0.2 nM (EC50) | ||
| 5-HT1A Receptor | - | Moderate Antagonist | ||
| TRPV1 | - | 1.3 µM (EC50, Agonist) | ||
| TRPA1 | - | 700 nM (EC50, Agonist) | ||
| TRPM8 | - | 160 nM (IC50, Antagonist) | ||
| Cannabidiol (CBD) | CB1 Receptor | Low Affinity | Negative Allosteric Modulator | |
| CB2 Receptor | Micromolar Affinity | Negative Allosteric Modulator (IC50 = 29 nM for JWH133-induced pERK) | ||
| GPR55 | - | Antagonist | ||
| TRPV1 | - | Agonist/Desensitizer | ||
| WIN55,212-2 | CB1 Receptor | 1.9 nM - 16.7 nM | Full Agonist | |
| CB2 Receptor | 0.28 nM - 62.3 nM | Full Agonist | ||
| PPARα | - | Agonist | ||
| PPARγ | - | Agonist | ||
| AM404 | CB1 Receptor | Weak Affinity | Weak Agonist | |
| CB2 Receptor | Weak Affinity | Weak Agonist | ||
| TRPV1 | - | Potent Activator | ||
| Endocannabinoid Transporter | - | Inhibitor |
Experimental Protocols for Assessing Binding Specificity
A rigorous evaluation of a compound's binding specificity requires a multi-pronged approach employing various biochemical and cell-based assays. Below are detailed protocols for three key methodologies: Cellular Thermal Shift Assay (CETSA), Kinase Selectivity Profiling, and Chemical Proteomics.
Cellular Thermal Shift Assay (CETSA) via Western Blot
CETSA is a powerful technique to verify target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.
Objective: To determine if this compound binds to a specific target protein in intact cells, leading to its thermal stabilization.
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Thermal cycler or heating block
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Expose the cell suspensions to a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point using densitometry software.
-
Normalize the intensities to the intensity of the lowest temperature point (considered 100% soluble protein).
-
Plot the normalized intensities against the temperature for both the this compound-treated and vehicle-treated samples to generate melt curves. A rightward shift in the melt curve for the this compound-treated sample indicates thermal stabilization and target engagement.
-
Kinase Selectivity Profiling
Given that many small molecules unexpectedly interact with kinases, profiling against a broad panel of kinases is crucial to identify potential off-target effects.
Objective: To assess the inhibitory activity of this compound against a large, representative panel of human kinases.
Materials:
-
This compound stock solution in DMSO
-
A commercial kinase profiling service or an in-house panel of purified, active kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP (radiolabeled [γ-³³P]ATP for radiometric assays or unlabeled for luminescence-based assays)
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (or similar) for luminescence-based detection, or phosphocellulose membranes for radiometric detection
-
Microplates (e.g., 384-well)
-
Plate reader (luminometer or scintillation counter)
Procedure (Example using ADP-Glo™ Assay):
-
Assay Setup:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 384-well plate, add the this compound dilutions or vehicle control.
-
Add the kinase/substrate mixture to each well to initiate the reaction. A typical reaction volume is 5-10 µL.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The reaction progress should be within the linear range.
-
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
The results are often visualized as a "kinome map" or a selectivity tree to provide a global view of the compound's interactions across the kinome.
-
Affinity-Capture Chemical Proteomics
This unbiased approach aims to identify the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.
Objective: To identify the proteome-wide interaction profile of this compound.
Materials:
-
A "bait" molecule: this compound functionalized with a linker and an affinity tag (e.g., biotin) or a reactive group for immobilization on a solid support (e.g., NHS-activated sepharose beads).
-
Control beads (without the bait molecule).
-
Cell lysate from the biological system of interest.
-
Lysis buffer and wash buffers of varying stringency.
-
Elution buffer (e.g., high salt, low pH, or containing a competitor).
-
SDS-PAGE materials.
-
Mass spectrometry-compatible protein stain (e.g., Coomassie blue or silver stain).
-
Equipment for in-gel digestion (trypsin, etc.).
-
LC-MS/MS instrument for protein identification.
Procedure:
-
Preparation of Affinity Matrix:
-
Immobilize the functionalized this compound onto the solid support (e.g., sepharose beads) according to the manufacturer's protocol.
-
Block any remaining active sites on the beads to prevent non-specific binding.
-
-
Affinity Pull-down:
-
Incubate the cell lysate with the this compound-conjugated beads and control beads for several hours at 4°C with gentle rotation.
-
To increase confidence in identified binders, a competition experiment can be performed where the lysate is pre-incubated with an excess of free this compound before adding the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.
-
Elute the specifically bound proteins from the beads using an appropriate elution buffer.
-
-
Protein Separation and Identification:
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Visualize the protein bands using a mass spectrometry-compatible stain.
-
Excise the protein bands that are unique to the this compound-conjugated beads or are significantly reduced in the competition experiment.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
-
Data Analysis:
-
Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.
-
Compare the list of identified proteins from the this compound pull-down with the control pull-down and the competition experiment to identify high-confidence interacting partners.
-
Visualizing Workflows and Pathways
Diagrams are essential for communicating complex experimental workflows and biological relationships.
Caption: Hypothetical signaling pathways activated by this compound binding.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
References
Ortho-CBNQ vs. Other Quinones in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of ortho-cannabinol quinone (o-CBNQ), a representative ortho-quinone derived from a cannabinol structure, with other significant quinones used in biological research and medicine. We will delve into their mechanisms of action, cytotoxic profiles, and impact on cellular signaling pathways, supported by experimental data and detailed protocols.
Introduction to Quinones in Biological Systems
Quinones are a class of cyclic organic compounds containing two carbonyl groups in a six-membered conjugated ring. They are ubiquitous in nature and play vital roles in biological processes, including cellular respiration and photosynthesis.[1] Their biological activity is largely dictated by the arrangement of the carbonyl groups, which classifies them into two main types: ortho-quinones (1,2-quinones) and para-quinones (1,4-quinones).
-
Ortho-quinones , such as o-CBNQ and estrogen-derived quinones, are known for their high reactivity.[2][3] They are potent electrophiles and can engage in redox cycling, leading to the production of reactive oxygen species (ROS).[4][5]
-
Para-quinones , a group that includes the widely used chemotherapy drug Doxorubicin and the fungicide Chloranil, are generally more stable. Their biological effects often stem from their ability to accept electrons, induce oxidative stress, and, in some cases, intercalate with DNA.
This guide will focus on comparing the inferred properties of o-CBNQ with well-characterized ortho- and para-quinones to highlight its potential as a novel therapeutic agent.
Comparative Mechanism of Action
The cytotoxicity and biological effects of quinones are primarily driven by two mechanisms: the generation of reactive oxygen species (ROS) through redox cycling and the covalent modification of cellular macromolecules.
Redox Cycling and ROS Production
Ortho-quinones are particularly effective at redox cycling. They can be reduced by cellular reductants to a semiquinone radical, which then reacts with molecular oxygen to regenerate the parent quinone while producing a superoxide anion. This cycle can repeat, leading to a significant accumulation of ROS, which causes oxidative damage to DNA, proteins, and lipids, ultimately triggering cell death. In contrast, while para-quinones also induce ROS, their redox cycling is often less vigorous than that of their ortho-counterparts. The estrogen metabolite estrone 3,4-quinone, an ortho-quinone, has been shown to be a profound prooxidant due to redox cycling.
Covalent Modification
As potent electrophiles, ortho-quinones readily react with cellular nucleophiles, particularly the sulfhydryl groups on cysteine residues in proteins and glutathione (GSH). This covalent binding, a form of Michael addition, can lead to enzyme inactivation and disruption of cellular function, contributing to cytotoxicity.
DNA Intercalation and Topoisomerase Inhibition
Certain para-quinones, notably anthracyclines like Doxorubicin, have a planar structure that allows them to intercalate between DNA base pairs. This action, combined with the inhibition of topoisomerase II, disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis. This mechanism is generally not associated with ortho-quinones.
Potential Cannabinoid-Mediated Effects of o-CBNQ
The cannabinol (CBN) moiety of o-CBNQ suggests additional mechanisms of action. Cannabinoids are known to interact with a variety of cellular targets, including the cannabinoid receptors CB1 and CB2, and can modulate key signaling pathways such as PI3K/Akt and MAPK. Activation of these pathways can influence cell survival, proliferation, and apoptosis. Therefore, o-CBNQ may possess a unique, dual mechanism of action, combining the ROS-generating and alkylating properties of an ortho-quinone with the receptor-mediated signaling of a cannabinoid.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of a cell population. The table below summarizes the reported IC50 values for representative quinones against various cancer cell lines.
| Compound | Quinone Type | Cell Line | IC50 Value | Citation |
| o-CBNQ | ortho-quinone | (Various) | (To be determined) | |
| Doxorubicin | para-quinone | UKF-NB-4 (Neuroblastoma) | 0.04 ± 0.01 µM | |
| IMR-32 (Neuroblastoma) | 0.01 ± 0.005 µM | |||
| AMJ13 (Breast Cancer) | 223.6 µg/ml | |||
| A375 (Melanoma) | ~0.5 µM (after 24h) | |||
| Ellipticine | para-quinone derivative | UKF-NB-4 (Neuroblastoma) | 0.35 ± 0.05 µM | |
| IMR-32 (Neuroblastoma) | 0.55 ± 0.06 µM | |||
| Chloranil | para-quinone | PC12 (Pheochromocytoma) | Induces ferroptosis at 20 µM |
Note: Direct experimental data for o-CBNQ is not yet available in published literature. The table provides a baseline for comparison with established quinone-based agents.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz DOT language provide a clear visual representation of complex biological processes.
Signaling Pathways
The PI3K/Akt pathway is a critical regulator of cell survival and is often dysregulated in cancer. Quinones and cannabinoids can interfere with this pathway.
Caption: PI3K/Akt pathway and potential inhibition by quinones.
Experimental Workflows
Assessing the biological activity of a novel compound like o-CBNQ involves a series of established experimental procedures.
Caption: General workflow for assessing quinone cytotoxicity.
Experimental Protocols
Detailed and reproducible protocols are essential for comparing the efficacy of different compounds.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., MCF-7, A375)
-
Complete culture medium (e.g., RPMI 1640 with 10% FCS)
-
o-CBNQ, Doxorubicin, and other quinones of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1.5 x 10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinones in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 50 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine the IC50 value from the resulting dose-response curve.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.
Materials:
-
Treated cells in 96-well plates (from a parallel experiment to the MTT assay)
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for positive control)
-
Microplate reader
Procedure:
-
Prepare Controls: Following compound treatment as described above, add 10 µL of lysis buffer to a set of untreated control wells (to generate maximum LDH release) and incubate for 45 minutes.
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Enzyme Reaction: Add 50 µL of the LDH substrate mix to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous release (vehicle control) and maximum release (lysed control) wells.
Conclusion and Future Directions
The comparison between o-CBNQ and other quinones reveals a landscape of diverse biological activities. While para-quinones like Doxorubicin are established and potent anticancer agents, their mechanisms involving DNA intercalation are well-understood but are also associated with significant side effects.
Ortho-quinones, including the conceptual o-CBNQ, represent a different paradigm. Their high reactivity, propensity for rapid redox cycling, and ability to covalently modify proteins suggest a mechanism of cytotoxicity that is less dependent on DNA interaction and more reliant on inducing overwhelming oxidative stress and disrupting cellular protein function. The addition of a cannabinol moiety could provide o-CBNQ with a unique ability to modulate specific signaling pathways, potentially increasing its therapeutic index or overcoming resistance mechanisms.
Future research should focus on synthesizing and isolating o-CBNQ to perform direct comparative studies. Key experiments would include:
-
Determining its IC50 values across a panel of cancer cell lines.
-
Quantifying its rate of ROS production relative to other ortho- and para-quinones.
-
Identifying its protein targets via proteomics.
-
Elucidating its specific effects on cannabinoid-related and other cancer-relevant signaling pathways.
By systematically evaluating these parameters, the scientific community can determine the true potential of o-CBNQ and related novel ortho-quinones as next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of estrogen-derived ortho-quinone and para-quinol concerning induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity of ortho-quinones: reactive oxygen species versus covalent modification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Accurate Quantification of ortho-Carbonylbenzonitrile Quinone (ortho-CBNQ)
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate analytical technique is critical for obtaining accurate and reproducible data in research, quality control, and drug development. The primary methods discussed—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR)—each offer distinct advantages and are suited for different analytical challenges.
Comparative Analysis of Analytical Techniques
The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the four principal techniques discussed in this guide.
| Feature | HPLC-UV | LC-MS/MS | GC-MS | qNMR |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-to-charge ratio detection. | Chromatographic separation of volatile compounds followed by mass detection. | Intrinsic quantitative measurement based on nuclear spin properties in a magnetic field. |
| Selectivity | Moderate; depends on chromatographic resolution and chromophore uniqueness. | High to Very High; based on parent and fragment ion masses. | High; based on retention time and mass fragmentation patterns. | Very High; provides structural confirmation and quantification of specific nuclei. |
| Sensitivity | Good (ng-µg range). | Excellent (pg-fg range).[1][2] | Excellent (pg-fg range) for volatile and thermally stable compounds.[1][3] | Lower (µg-mg range).[4] |
| Quantification | Relative (requires certified reference standards for calibration). | Relative (requires certified reference standards or stable isotope-labeled internal standards). | Relative (requires certified reference standards or deuterated standards). | Absolute or Relative (can be a primary ratio method, non-destructive). |
| Sample Throughput | High. | High. | Moderate to High. | Low to Moderate. |
| Instrumentation Cost | Low to Moderate. | High. | Moderate to High. | Very High. |
| Strengths | Robust, widely available, cost-effective for routine analysis. | High sensitivity and selectivity, suitable for complex matrices. | Excellent for volatile and semi-volatile compounds, provides structural information. | Non-destructive, provides structural elucidation, high precision without reference standard of the analyte. |
| Limitations | Limited selectivity for isomers and compounds without a UV chromophore. | Matrix effects can suppress or enhance ionization, higher cost. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Lower sensitivity, requires highly pure solvents, higher sample concentration needed. |
Experimental Protocols
Detailed and validated experimental protocols are paramount for achieving accurate and reproducible results. The following sections outline generalized methodologies for each technique, which must be optimized and validated for the specific analysis of ortho-CBNQ.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is often the gold standard for routine cannabinoid analysis and is a suitable starting point for the quantification of this compound, assuming the molecule possesses a suitable UV chromophore.
Methodology:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is recommended.
-
Column: A C18 reversed-phase column is a common starting point for the separation of cannabinoids and related compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed to achieve good separation. The addition of formic acid helps to improve peak shape and ionization efficiency.
-
Detection: The UV detector wavelength should be set to the absorbance maximum of this compound. A DAD can be used to scan a range of wavelengths to determine the optimal wavelength and to check for peak purity.
-
Sample Preparation: Samples should be accurately weighed and dissolved in a suitable solvent (e.g., methanol or acetonitrile). Filtration through a 0.45 µm filter is necessary before injection to remove particulate matter.
-
Quantification: A calibration curve is constructed by injecting a series of known concentrations of a certified reference standard of this compound. The concentration of this compound in unknown samples is determined by comparing its peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.
Methodology:
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is a common interface for LC-MS. Both positive and negative ion modes should be evaluated for this compound.
-
MS/MS Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of the precursor ion). This highly selective detection minimizes interference from other compounds in the matrix.
-
Sample Preparation: Sample preparation is critical to minimize matrix effects. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification, as it compensates for variations in sample preparation and instrument response.
-
Quantification: A calibration curve is prepared by spiking a blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like many quinones, derivatization is often necessary to increase their volatility.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.
-
Column: A fused-silica capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS) is commonly used.
-
Derivatization: If this compound is not sufficiently volatile, a derivatization step, such as silylation, may be required.
-
Injection: A split/splitless injector is used to introduce the sample onto the column. The injector temperature must be optimized to ensure efficient vaporization without causing thermal degradation.
-
Data Analysis: The mass spectrum of the analyte can be used for identification by comparing it to a spectral library. For quantification, selected ion monitoring (SIM) or full-scan mode can be used.
-
Quantification: Similar to LC-MS, quantification is performed using a calibration curve with an appropriate internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an inherently quantitative technique that can provide a direct measurement of the concentration of an analyte without the need for a specific reference standard of that analyte.
Methodology:
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: A known amount of the sample and a certified internal calibrant are accurately weighed and co-dissolved in a deuterated solvent.
-
Data Acquisition: A 1H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay.
-
Quantification: The concentration of this compound is determined by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from the internal calibrant of known concentration. The molar ratio is directly proportional to the integral ratio.
-
Advantages: qNMR is non-destructive and provides structural information, which can confirm the identity of the analyte being quantified.
Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of a target compound in a complex matrix.
Caption: A generalized workflow for quantitative analysis.
Potential Degradation Pathway of a Quinone Derivative
Quinones are known to be susceptible to degradation, particularly through hydrolysis and oxidation. Understanding these pathways is crucial for ensuring sample stability and the accuracy of analytical results.
Caption: Potential degradation pathways for this compound.
References
- 1. Simultaneous and sensitive analysis of THC, 11-OH-THC, THC-COOH, CBD, and CBN by GC-MS in plasma after oral application of small doses of THC and cannabis extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond structural elucidation, introduction to qNMR – Part I — Nanalysis [nanalysis.com]
The Emerging Anticancer Potential of HU-331: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a pressing need for novel compounds that offer enhanced efficacy and improved safety profiles over existing treatments. One such molecule of growing interest is HU-331, a quinone derivative of cannabidiol. This guide provides a comprehensive comparison of HU-331's therapeutic potential against established alternatives, supported by available experimental data, to inform future research and development.
Executive Summary
HU-331, the p-quinone of cannabidiol (CBD), has demonstrated significant anticancer properties in preclinical studies. Its primary mechanism of action is the specific inhibition of topoisomerase IIα, a critical enzyme in cell replication and a validated target for cancer chemotherapy.[1] Notably, HU-331 has shown superior efficacy and a more favorable safety profile, particularly concerning cardiotoxicity, when compared to the widely used chemotherapeutic agent, doxorubicin, in animal models.[2][3] While research is ongoing, the existing data positions HU-331 as a promising candidate for further investigation as a novel anticancer agent.
Comparative Efficacy: HU-331 vs. Doxorubicin
Quantitative analysis of a compound's potency is crucial for its evaluation. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. Below is a summary of reported IC50 values for HU-331 in various cancer cell lines. For a direct comparison, publicly available IC50 values for the standard chemotherapeutic agent, doxorubicin, in the same cell lines are included where available.
| Cell Line | Cancer Type | HU-331 IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| Raji | Burkitt's Lymphoma | 0.61 - 1.2 | ~0.01 - 0.1 | |
| Jurkat | T-cell Lymphoma | 0.61 - 1.2 | ~0.02 - 0.2 | |
| DU-145 | Prostate Cancer | <10 | ~0.1 - 1.0 | |
| SNB-19 | Glioblastoma | ~9 - 40 | ~0.1 - 1.0 | |
| MCF-7 | Breast Cancer | ~9 - 40 | ~0.1 - 1.0 | |
| NCI-H-226 | Lung Cancer | ~9 - 40 | ~0.1 - 1.0 | |
| HT-29 | Colon Cancer | ~9 - 40 | ~0.1 - 1.0 |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method. The provided values are approximate ranges based on available literature for comparative purposes.
In vivo studies further underscore the potential of HU-331. In a comparative study using a human colon carcinoma (HT-29) xenograft model in mice, tumors in the HU-331-treated group were 30% smaller than those in the doxorubicin-treated group. Similarly, in a Raji lymphoma model, HU-331 treatment resulted in tumors that were 33% smaller than those treated with doxorubicin. A significant advantage observed in these studies was the lack of cardiotoxicity with HU-331, a major dose-limiting side effect of doxorubicin.
Mechanism of Action: A Tale of Two Pathways
The primary anticancer mechanism of HU-331 is the catalytic inhibition of topoisomerase IIα. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting this enzyme, HU-331 effectively halts the proliferation of rapidly dividing cancer cells.
Another potential signaling pathway that may be influenced by quinone-based compounds is the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway. PPAR-γ is a nuclear receptor that plays a role in cell differentiation and apoptosis. Some cannabinoids and their derivatives have been shown to activate PPAR-γ, leading to antitumor effects. While the direct and extensive role of PPAR-γ in HU-331's action requires further dedicated research, it presents a plausible secondary or complementary mechanism of action.
Caption: Potential anticancer mechanisms of HU-331.
Experimental Protocols
To facilitate further research, detailed methodologies for key in vitro assays are provided below.
MTT Cell Viability Assay
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
HU-331 and comparator compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of HU-331 or the comparator drug for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Preclinical Evaluation Workflow
A systematic approach is essential for the preclinical validation of a novel anticancer compound like HU-331. The following workflow outlines the key stages.
Caption: A generalized preclinical evaluation workflow.
Conclusion and Future Directions
The available evidence strongly suggests that HU-331 is a promising anticancer agent with a distinct mechanism of action and a favorable safety profile compared to conventional chemotherapeutics like doxorubicin. Its efficacy in various cancer cell lines and in vivo models warrants further investigation.
Future research should focus on:
-
Expanding the in vitro screening of HU-331 against a broader panel of cancer cell lines to identify sensitive cancer types.
-
Conducting detailed structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.
-
Elucidating the precise role of PPAR-γ and other potential signaling pathways in its mechanism of action.
-
Performing comprehensive in vivo studies to evaluate its efficacy in orthotopic and patient-derived xenograft (PDX) models.
-
Undertaking formal preclinical toxicology and safety pharmacology studies to support its advancement towards clinical trials.
The continued exploration of HU-331 holds the potential to introduce a novel and less toxic therapeutic option for cancer patients.
References
- 1. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cannabinoid anticancer quinone, HU-331, is more potent and less cardiotoxic than doxorubicin: a comparative in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of ortho-Cresyl-β-Naphthylquinone (ortho-CBNQ) in Preclinical Disease Models
A comprehensive review of the available scientific literature reveals a notable absence of studies on a compound specifically designated as ortho-Cresyl-β-Naphthylquinone (ortho-CBNQ) within publicly accessible databases of scientific research. Searches for this compound, and variations of its name, did not yield any preclinical or clinical data in the context of disease models. This suggests that this compound may be a novel, proprietary compound not yet detailed in peer-reviewed literature, or an internal designation for a molecule that is publicly known under a different name.
Consequently, a direct comparative study of this compound against other therapeutic alternatives, based on existing experimental data, cannot be constructed at this time. The following sections, therefore, provide a framework for how such a comparative analysis would be structured and the types of data that would be essential for a thorough evaluation, should information on this compound become available. This guide is intended for researchers, scientists, and drug development professionals to illustrate the key parameters for comparing therapeutic compounds in various disease models.
Framework for Comparative Efficacy Analysis
A robust comparative study would necessitate quantitative data from head-to-head preclinical trials or from separate studies with highly similar experimental designs. The primary goal is to assess the relative efficacy and safety of this compound against standard-of-care treatments or other investigational compounds in relevant disease models.
Table 1: Hypothetical Comparative Efficacy of this compound in a Murine Model of Rheumatoid Arthritis
| Parameter | Vehicle Control | This compound (10 mg/kg) | Methotrexate (1 mg/kg) |
| Clinical Score (0-4) | 3.5 ± 0.4 | 1.2 ± 0.3 | 1.5 ± 0.2 |
| Paw Thickness (mm) | 4.2 ± 0.5 | 2.8 ± 0.4 | 3.0 ± 0.3 |
| Serum TNF-α (pg/mL) | 150 ± 25 | 60 ± 15 | 75 ± 20 |
| Histological Score (0-3) | 2.8 ± 0.3 | 1.0 ± 0.2 | 1.3 ± 0.3 |
| Body Weight Change (%) | -10 ± 2 | -2 ± 1# | -8 ± 3 |
| *p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Methotrexate |
This table represents a hypothetical data summary that would be used to compare this compound's efficacy against a standard therapeutic, Methotrexate, in a common arthritis model. Key indicators of disease severity and a general toxicity marker (body weight change) are included.
Essential Experimental Protocols
To ensure the reproducibility and validity of comparative findings, detailed experimental protocols are crucial. Below are examples of methodologies that would be necessary to evaluate a compound like this compound.
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This is a widely used model for rheumatoid arthritis.
-
Induction: Male DBA/1J mice (8-10 weeks old) are immunized with an emulsion of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of CII in Incomplete Freund's Adjuvant (IFA) is administered 21 days later.
-
Treatment: Prophylactic or therapeutic administration of this compound (e.g., daily oral gavage) would be initiated before or after the onset of clinical signs of arthritis. Control groups would receive vehicle, and a positive control group would receive a standard-of-care drug like Methotrexate.
-
Assessments:
-
Clinical Scoring: Arthritis severity is monitored daily or every other day using a macroscopic scoring system (e.g., 0 = normal, 1 = mild swelling and erythema of one digit, 2 = moderate swelling of the entire paw, 3 = severe swelling and redness, 4 = maximal inflammation with joint deformity).
-
Paw Thickness: Caliper measurements of paw thickness are taken regularly.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA or multiplex assays.
-
In Vitro Kinase Inhibition Assay
To explore the mechanism of action, the effect of this compound on specific signaling pathways would be investigated.
-
Objective: To determine if this compound inhibits key kinases involved in inflammatory signaling, such as Janus kinases (JAKs) or spleen tyrosine kinase (Syk).
-
Methodology: Recombinant human kinases are incubated with a specific substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay. The half-maximal inhibitory concentration (IC50) is then calculated.
Visualizing Mechanisms and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental designs.
Figure 1. Experimental workflow for evaluating this compound in a mouse model of arthritis.
Figure 2. Hypothetical mechanism of action for this compound targeting the JAK-STAT pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
